molecular formula C8H11NO4 B1491137 (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1865935-30-3

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Número de catálogo: B1491137
Número CAS: 1865935-30-3
Peso molecular: 185.18 g/mol
Clave InChI: GIONAVGZTJIYDE-NSCUHMNNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a chemical building block of interest in medicinal chemistry and drug discovery research . This compound features an (E)-configured α,β-unsaturated carboxylic acid moiety linked to a 3-methoxyazetidine ring, a structure that makes it a valuable intermediate for the synthesis of more complex molecules . The azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly employed as a scaffold in modern drug design, often used to improve the metabolic stability, solubility, and potency of drug candidates. The presence of the methoxy group on the azetidine ring provides a site for further chemical modification, enhancing the compound's utility in structure-activity relationship (SAR) studies. The primary research application of this compound is as a versatile synthetic intermediate. Its molecular structure, characterized by the SMILES code O=C(O)/C=C/C(N1CC(OC)C1)=O, contains two reactive carbonyl groups . The carboxylic acid can undergo standard coupling reactions, such as those employed in peptide synthesis, to form amide bonds . Meanwhile, the α,β-unsaturated ketone (4-oxobut-2-enoic acid moiety) is a Michael acceptor, allowing it to participate in conjugate addition reactions with various nucleophiles. This dual functionality enables researchers to use this compound for the modular assembly of compound libraries, potentially for screening against biological targets. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-13-6-4-9(5-6)7(10)2-3-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONAVGZTJIYDE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CN(C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the Three-Dimensional Architecture of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid: A Methodological Whitepaper on Crystal Structure and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional structure of a drug candidate is fundamental to understanding its mechanism of action, guiding lead optimization, and ensuring robust intellectual property. (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, a molecule incorporating a strained azetidine ring and a reactive butenoic acid moiety, represents a class of compounds with significant potential in covalent drug discovery. This whitepaper provides a comprehensive, in-depth technical guide to the methodologies required to determine the crystal structure of this, or similar, novel small molecules via single-crystal X-ray diffraction (SCXRD). We move beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into synthesis, crystallization, data collection, structure solution, and interpretation. This document serves as an authoritative guide for researchers aiming to leverage structural chemistry for accelerated drug development.

Introduction: The Imperative of Structural Insight in Drug Discovery

In the landscape of modern drug development, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][2][3] This is not merely an academic exercise; the crystal structure provides invaluable information that directly impacts a program's trajectory. It confirms absolute stereochemistry, reveals the molecule's preferred conformation, and maps the intermolecular interactions that govern critical physicochemical properties like solubility and stability.[4][5][6]

The target of this guide, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, features a Michael acceptor system, suggesting potential as a covalent inhibitor, and a substituted azetidine, a motif of increasing interest for its ability to modulate properties like metabolic stability and cell permeability. A definitive crystal structure is therefore crucial for validating the synthesis, understanding its reactivity profile, and enabling structure-based design efforts. This guide outlines the complete workflow to achieve this goal.

From Synthesis to Single Crystal: The Foundational Experimental Phase

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals—a step that is often the primary bottleneck in the process.[7]

Proposed Synthesis Protocol

A plausible synthetic route involves the coupling of 3-methoxyazetidine with an activated derivative of fumaric acid. A common approach is the amidation reaction between 3-methoxyazetidine hydrochloride and fumaryl chloride or an activated ester of mono-ethyl fumarate, followed by saponification if necessary.

Step-by-Step Protocol:

  • Activation: To a solution of mono-ethyl fumarate in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (Hydroxybenzotriazole). Stir at 0 °C for 30 minutes.

  • Coupling: Add 3-methoxyazetidine hydrochloride and a non-nucleophilic base (e.g., triethylamine) to the solution. Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Purify the resulting ethyl ester by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of THF/water and add lithium hydroxide. Stir at room temperature until the ester is fully consumed.

  • Final Isolation: Acidify the reaction mixture with 1M HCl to protonate the carboxylate and extract the final product, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, with a suitable organic solvent. Dry and concentrate under reduced pressure. The final product must be of high purity (>95%) for successful crystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size (>20 µm) and quality (low mosaicity) is paramount.[1] Several techniques should be attempted in parallel to maximize the chances of success.[8][9]

Key Crystallization Methodologies:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial. The vial is covered with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This is often the most successful method.[9] A concentrated solution of the compound is placed in a small inner vial (or as a drop on a cover slip - "hanging drop"). This is then sealed inside a larger vial containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow, ordered crystal growth.

  • Liquid-Liquid Diffusion (Layering): A solution of the compound is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible anti-solvent is then carefully layered on top to create a sharp interface. Crystals form at this interface as the solvents slowly mix.[10]

Causality Behind Choices:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. This allows for the creation of a supersaturated solution upon cooling or addition of an anti-solvent without immediate precipitation. A screen of solvents with varying polarities is essential.

  • Purity: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or poorly diffracting crystals.[5]

  • Environment: Crystallizations must be left undisturbed in a location with stable temperature to prevent rapid precipitation.

G cluster_prep Compound Preparation cluster_methods Crystallization Screening cluster_result Outcome Synthesis Synthesis & Purification Evap Slow Evaporation Synthesis->Evap High-Purity Compound Vapor Vapor Diffusion Synthesis->Vapor High-Purity Compound Liquid Liquid-Liquid Diffusion Synthesis->Liquid High-Purity Compound Crystal Diffraction-Quality Single Crystal Evap->Crystal Vapor->Crystal Liquid->Crystal

Caption: Parallel screening of crystallization methods.

Interrogating the Crystal: X-ray Diffraction Data Collection

With a suitable crystal, the next phase is the diffraction experiment itself. The goal is to collect a complete and high-quality dataset of diffraction intensities.

Crystal Selection and Mounting

A suitable crystal should be selected under a microscope. It should be free of cracks, have well-defined faces, and be of an appropriate size (ideally 0.1 - 0.3 mm). The crystal is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

Expertise Insight: Flash-cooling is critical. It vitrifies the residual solvent around the crystal and minimizes atomic vibrations (thermal motion) during data collection, resulting in higher resolution data and reduced radiation damage.[1]

The Diffractometer and Data Collection Strategy

The experiment is performed on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.[11] Modern instruments are typically equipped with dual sources (e.g., Molybdenum and Copper Kα radiation) to suit different experimental needs.[1]

Step-by-Step Data Collection Protocol:

  • Mounting: The flash-cooled crystal is mounted on the goniometer head in the cold stream.

  • Unit Cell Determination: A short series of initial frames (e.g., 20-40 frames) are collected to locate diffraction spots. These are then auto-indexed to determine the preliminary unit cell parameters and Bravais lattice.[12]

  • Strategy Calculation: Based on the crystal's symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data while minimizing collection time. The software will determine the necessary goniometer angles (omega, phi, kappa scans) and exposure times.

  • Data Collection: The full dataset is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images (frames).[13]

G Select Select & Mount Crystal Cool Flash-Cool (100 K) Select->Cool Mount Mount on Diffractometer Cool->Mount Index Collect Pre-scan & Determine Unit Cell Mount->Index Strategy Calculate Data Collection Strategy Index->Strategy Collect Execute Full Data Collection Strategy->Collect RawData Raw Diffraction Images Collect->RawData

Caption: Workflow for X-ray diffraction data collection.

From Diffraction to Structure: The Path of Solution and Refinement

The raw diffraction images must be processed and analyzed to generate the final 3D atomic model. This process involves solving the "phase problem" and iteratively refining the model to best fit the experimental data.

Data Processing and Structure Solution

The raw images are processed using software to integrate the intensity of each diffraction spot, apply corrections (e.g., for absorption), and scale the data, resulting in a reflection file (e.g., HKL format).[14]

The central challenge of crystallography is the "phase problem": the detector measures intensities (amplitudes squared), but the phase information for each reflection is lost. For small molecules, this is typically solved using ab initio methods like Direct Methods or, more commonly today, dual-space algorithms as implemented in programs like SHELXT. These methods use statistical relationships between intensities to generate initial phase estimates, leading to an initial, often incomplete, electron density map.

Iterative Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process. This is almost universally performed using software like SHELXL, often through a graphical user interface such as Olex2, which provides powerful visualization and analysis tools.[15][16][17]

The Refinement Cycle:

  • Initial Model: An initial atomic model is built into the electron density map from the solution stage.

  • Refinement: The model's parameters (atomic coordinates, displacement parameters) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental pattern.

  • Analysis: The resulting electron density map is inspected. Positive peaks (green) in the difference map indicate missing atoms, while negative peaks (red) suggest atoms that are misplaced or incorrectly assigned.

  • Model Completion: Missing non-hydrogen atoms are added. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters (ADPs), which model atomic motion as ellipsoids, are introduced for non-hydrogen atoms.

  • Validation: This cycle is repeated until the model is complete, chemically sensible, and the refinement has converged. Convergence is judged by key metrics like the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which should approach 1.0 for a good model.[18]

G Data Processed Reflection Data (hkl file) Solve Structure Solution (e.g., SHELXT) Data->Solve InitialModel Initial Atomic Model Solve->InitialModel Refine Least-Squares Refinement (e.g., SHELXL) InitialModel->Refine 1. Refine Analyze Analyze Difference Electron Density Map Refine->Analyze 2. Analyze Update Update Model (Add/Remove/Move Atoms) Analyze->Update 3. Update FinalModel Converged & Validated Crystal Structure Analyze->FinalModel Convergence Met Update->Refine 4. Repeat Cycle

Caption: The iterative cycle of crystal structure refinement.

Analysis and Interpretation: Extracting Chemical Knowledge

A solved crystal structure is a rich source of chemical information.

  • Molecular Geometry: The first step is to analyze bond lengths, bond angles, and torsion angles.[19][20] This analysis confirms the molecular connectivity and the (E)-stereochemistry of the C=C double bond. Any significant deviations from standard values can indicate electronic effects or molecular strain.

  • Conformation and Packing: The structure reveals the molecule's three-dimensional shape and how it packs in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amide groups, is crucial for understanding the solid-state properties and for designing future analogs.

  • Absolute Structure: For chiral compounds, the absolute configuration can often be determined unambiguously from the diffraction data if a heavy atom is present or if high-quality data is collected with Cu radiation.[1]

Reporting and Deposition: Ensuring Scientific Integrity

The final step is to report the structure according to established international standards. The International Union of Crystallography (IUCr) mandates the use of the Crystallographic Information File (CIF) format for all publications.[21][22][23]

Data Presentation: A publication or report should always include standardized tables summarizing the experimental and structural results.

Table 1: Crystal Data and Structure Refinement (Hypothetical Data)

Parameter Value
Empirical formula C₈H₁₁NO₃
Formula weight 169.18
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.54(1) Å, α = 90°
b = 10.21(2) Å, β = 98.7(1)°
c = 9.88(1) Å, γ = 90°
Volume 849.1(2) ų
Z 4
Density (calculated) 1.323 Mg/m³
Absorption coefficient 0.101 mm⁻¹
F(000) 360
Crystal size 0.25 x 0.20 x 0.15 mm
θ range for data collection 2.50 to 27.50°
Reflections collected 5432
Independent reflections 1945 [R(int) = 0.021]
Data / restraints / parameters 1945 / 0 / 110
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105
R indices (all data) R1 = 0.052, wR2 = 0.118

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Trustworthiness and Validation: Before publication, the CIF must be validated using the IUCr's checkCIF service.[24] This program automatically checks for inconsistencies in the data and potential issues with the refinement, ensuring the quality and integrity of the reported structure. Finally, the data should be deposited in a public database, most commonly the Cambridge Structural Database (CSD) for small molecules, making it accessible to the global scientific community.[25][26][27]

Conclusion

Determining the crystal structure of a novel compound like (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a systematic process that combines meticulous experimental work with sophisticated computational analysis. Each step, from synthesis and crystallization to data collection and refinement, is guided by established principles designed to yield a chemically accurate and reliable three-dimensional model. The resulting structure is not an endpoint but a critical data point that informs our understanding of molecular behavior and provides a robust foundation for rational drug design and development.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved March 12, 2024, from [Link]

  • Crystallographic Information Framework - IUCr. (n.d.). Retrieved March 12, 2024, from [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (n.d.). Google Patents.
  • Structure and Bonding - Crystal Structure. (2023, May 3). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Olex2 | OlexSys. (n.d.). Retrieved March 12, 2024, from [Link]

  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2016, May 23). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton - University of Southampton. Retrieved March 12, 2024, from [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved March 12, 2024, from [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000, January 13). PubMed. Retrieved March 12, 2024, from [Link]

  • The prediction and interpretation of bond lengths in crystals. (2025, August 5). ResearchGate. Retrieved March 12, 2024, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • The Cambridge Structural Database. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Championing data standards in chemical crystallography with CIF. (n.d.). Publishing blogs. Retrieved March 12, 2024, from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC. Retrieved March 12, 2024, from [Link]

  • Guide for crystallization. (n.d.). Retrieved March 12, 2024, from [Link]

  • The interoperability of crystallographic data and databases. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • Olex2 download. (2020, February 11). SourceForge.net. Retrieved March 12, 2024, from [Link]

  • Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. (n.d.). Supporting Information. Retrieved March 12, 2024, from [Link]

  • X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved March 12, 2024, from [Link]

  • The Role of Crystallography in Drug Development. (n.d.). Omics. Retrieved March 12, 2024, from [Link]

  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography (IUCr). Retrieved March 12, 2024, from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved March 12, 2024, from [Link]

  • Chemical bond angles and lengths. (2022). Research Starters. Retrieved March 12, 2024, from [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved March 12, 2024, from [Link]

  • Crystal structure. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4. (2024, November 12). MDPI. Retrieved March 12, 2024, from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved March 12, 2024, from [Link]

  • Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. (2024, May 11). ACS Publications. Retrieved March 12, 2024, from [Link]

  • submission instructions (Data Reports). (n.d.). IUCrData. Retrieved March 12, 2024, from [Link]

  • Understanding Trends in Molecular Bond Angles. (n.d.). PMC. Retrieved March 12, 2024, from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing. (2025, July 11). Zhanghua - Filter Dryer. Retrieved March 12, 2024, from [Link]

  • The Cambridge Structural Database. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • OLEX2: a complete structure solution, refinement and analysis program. (n.d.). SciSpace. Retrieved March 12, 2024, from [Link]

  • Crystal Growing Tips. (2015, April 28). The Center for Xray Crystallography » University of Florida. Retrieved March 12, 2024, from [Link]

  • Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 12, 2024, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a specialized organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a strained azetidine ring, a methoxy functional group, and an unsaturated carbonyl moiety, suggests its utility as a versatile building block or a pharmacologically active agent. The constrained azetidine scaffold can impart favorable conformational rigidity to a molecule, potentially enhancing its binding affinity to biological targets. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this target molecule, detailing the starting materials, reaction mechanisms, and experimental protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward synthetic approach. The amide bond can be disconnected to reveal two key starting materials: 3-methoxyazetidine and maleic anhydride. The trans configuration of the double bond in the final product indicates that an isomerization step will be necessary, as the reaction between an amine and maleic anhydride initially yields the cis isomer.

Retrosynthesis target (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid amide_disconnection Amide Disconnection target->amide_disconnection z_isomer (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid amide_disconnection->z_isomer isomerization_step Isomerization isomerization_step->target starting_materials 3-Methoxyazetidine + Maleic Anhydride z_isomer->isomerization_step z_isomer->starting_materials

A retrosynthetic approach for the target molecule.

Synthesis of Starting Materials

3-Methoxyazetidine

3-Methoxyazetidine can be synthesized through various reported methods. One notable approach involves an aziridine to azetidine rearrangement.[1][2] This method utilizes N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which undergo a rearrangement upon treatment with sodium borohydride in methanol under reflux to yield 3-methoxy-3-methylazetidines.[1][2] A similar strategy could be adapted for the synthesis of 3-methoxyazetidine. Alternatively, 3-methoxyazetidine hydrochloride is commercially available from various suppliers, which can be neutralized to obtain the free amine prior to use.

Maleic Anhydride

Maleic anhydride is a readily available and inexpensive industrial chemical, making it a convenient starting material for the but-2-enoic acid backbone.

Detailed Synthesis Pathway

The proposed synthesis of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a two-step process:

  • Step 1: Synthesis of (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. This step involves the nucleophilic acyl substitution of maleic anhydride with 3-methoxyazetidine.

  • Step 2: Isomerization to (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. The initially formed (Z)-isomer is then isomerized to the more thermodynamically stable (E)-isomer.

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Isomerization start_materials 3-Methoxyazetidine + Maleic Anhydride z_isomer (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid start_materials->z_isomer Nucleophilic Acyl Substitution e_isomer (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (Target Molecule) z_isomer->e_isomer Acid or Light Catalysis

The two-step synthesis pathway to the target molecule.
Step 1: Synthesis of (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

The reaction between an amine and maleic anhydride is a well-established method for the synthesis of maleamic acids.[3][4] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Mechanism: The lone pair of electrons on the nitrogen atom of 3-methoxyazetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of maleic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring and form the carboxylate and amide functionalities. A subsequent proton transfer yields the final (Z)-maleamic acid derivative.

Step 2: Isomerization to (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

The (Z)-isomer (maleamic acid) is generally less stable than the corresponding (E)-isomer (fumaramic acid). The isomerization can be achieved under various conditions, including acid catalysis, light, or with the use of specific catalysts.[5][6][7] Acid catalysis is a common and practical method for this transformation.[5]

Mechanism of Acid-Catalyzed Isomerization: The acid protonates the carbonyl oxygen of the carboxylic acid, which facilitates rotation around the carbon-carbon single bond adjacent to the double bond. This rotation allows the molecule to adopt the more stable trans configuration. Deprotonation then yields the final (E)-isomer.

Experimental Protocols

Materials and Methods
  • 3-Methoxyazetidine hydrochloride

  • Maleic anhydride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Step-by-Step Protocol

Part A: Preparation of 3-Methoxyazetidine (free amine)

  • Dissolve 3-methoxyazetidine hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is basic (pH > 8).

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 3-methoxyazetidine as an oil. Use this immediately in the next step.

Part B: Synthesis of (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

  • Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-methoxyazetidine (1.0 eq) in anhydrous diethyl ether dropwise to the maleic anhydride solution with vigorous stirring over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product, (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part C: Isomerization to (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

  • Suspend the (Z)-isomer from Part B in water.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The (E)-isomer should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of the Final Product

The structure of the final product, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, can be confirmed by standard spectroscopic methods.

  • ¹H NMR Spectroscopy: Expected signals would include:

    • A singlet for the methoxy protons.

    • Multiplets for the azetidine ring protons.

    • Two doublets for the vinyl protons of the but-2-enoic acid backbone with a large coupling constant (typically > 15 Hz) characteristic of a trans relationship.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Expected signals would include carbons of the azetidine ring, the methoxy group, the two carbonyl groups (amide and carboxylic acid), and the two sp² hybridized carbons of the double bond.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for:

    • O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹).

    • C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹).

    • C=O stretch of the amide (around 1640-1680 cm⁻¹).

    • C=C stretch of the alkene (around 1600-1650 cm⁻¹).

    • C-O stretch of the ether (around 1050-1150 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the target compound should be observed.

Data Summary Table

Parameter(Z)-Isomer(E)-Isomer
IUPAC Name (Z)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
Molecular Formula C₈H₁₁NO₄C₈H₁₁NO₄
Molecular Weight 185.18 g/mol 185.18 g/mol
Appearance White solidWhite solid
Key ¹H NMR Signal Vinyl protons (doublets, J ≈ 12 Hz)Vinyl protons (doublets, J > 15 Hz)

Conclusion

The synthesis of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid can be reliably achieved through a two-step sequence involving the reaction of 3-methoxyazetidine with maleic anhydride, followed by isomerization of the resulting (Z)-isomer. This guide provides a robust framework for researchers to produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences. The experimental protocols are based on well-established chemical principles and can be adapted and optimized for specific laboratory conditions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Unkefer, P. J., Martinez, R. A., & Glass, D. R. (2015). Preparation of 4-amino-2,4-dioxobutanoic acid. U.S. Patent No. 9,045,392. Washington, DC: U.S.
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127.
  • King, J. F. (1960). The determination of a mechanism of isomerization of maleic acid to fumaric acid.
  • Crivello, J. V. (1976). Process for the production of maleamic acids. U.S. Patent No. 3,947,493. Washington, DC: U.S.
  • De Kimpe, N., & Tehrani, K. A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3835–3902.
  • Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Tehrani, K. A., Bogaert, P., ... & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167.
  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F. (2000). Synthesis and SAR of 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids and Esters and 2-Amino-4-aryl-4-oxobut-2-enoic Acids and Esters: Potent Inhibitors of Kynurenine-3-hydroxylase as Potential Neuroprotective Agents. Journal of Medicinal Chemistry, 43(1), 123-127.
  • Request PDF. (n.d.). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride. Retrieved from [Link]

  • Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Tehrani, K. A., Bogaert, P., ... & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of organic chemistry, 76(7), 2157–2167.
  • ResearchGate. (n.d.). The reaction of azines with maleic acid anhydride. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Z., & Yang, G. (2019). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science, 10(3), 856–861.
  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52029–52054.
  • Stanković, S., Catak, S., D'hooghe, M., Goossens, H., Tehrani, K. A., Bogaert, P., ... & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-2167.
  • Downs, C. R. (1933). Purification of maleic acid. U.S. Patent No. 1,914,556. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 4-Ethoxy-4-oxobut-2-enoic acid. PubChem Compound Database. Retrieved from [Link]

  • Unkefer, P. J., & Martinez, R. A. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid. U.S. Patent No. 9,963,423. Washington, DC: U.S.
  • Ruiz, M., Ojea, V., Fernández, M. C., Conde, S., Díaz, A., & Quintela, J. M. (1997). Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). Molecules, 2(8), 136.
  • Johnson, J. E., & Lu, J. (2001). Mechanisms of acid-catalyzed Z/E isomerization of imines. The Journal of Organic Chemistry, 66(24), 8146–8153.
  • Wang, Y. H., Li, X., Wang, Y., Zhang, J., & You, X. (2017). Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. RSC Advances, 7(10), 5945–5952.
  • Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • ResearchGate. (n.d.). Purification of L-Malic Acid from Aqueous Solution by a Method of Reactive Extraction. Retrieved from [Link]

  • McKenzie, B. E., & Murphy, G. J. (2020). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Macromolecular Reaction Engineering, 14(6), 2000024.
  • Džaferović, E., & Tursunović, A. (2022). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. Kemija u industriji, 71(9-10), 503-509.
  • Lam, Y. P., Lam, Z., & Yeung, Y. Y. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. The Journal of Organic Chemistry, 86(2), 1183–1190.
  • Pearson+. (n.d.). The IR spectrum of trans-oct-2-enoic acid is shown. Point out the.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Using (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid as a covalent warhead in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid as a Tunable Fumaramide Warhead in Targeted Covalent Inhibitor Design

Executive Summary

Targeted covalent inhibitors (TCIs) have emerged as a dominant paradigm in modern drug discovery, offering prolonged target engagement and high potency. However, a critical bottleneck in TCI development is balancing the intrinsic electrophilicity of the covalent warhead with in vivo metabolic stability.

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is an advanced, tunable Michael acceptor building block designed to address this exact liability. By serving as a precursor to asymmetric fumaramides, it replaces metabolically fragile fumarate esters while utilizing a "geometry-first" structural constraint. This application note details the mechanistic rationale, synthetic integration, and self-validating biochemical protocols required to deploy this warhead effectively against catalytic and non-catalytic target cysteines (such as SARS-CoV-2 PLpro and PfCLK3).

Mechanistic Rationale: The "Geometry-First" and ADME Advantage

The design of this specific warhead is governed by two foundational principles of covalent pharmacology:

  • Metabolic Stability via Amide Substitution: Fumarate esters are highly reactive electrophiles but suffer from rapid cleavage by ubiquitous in vivo carboxylesterases, resulting in short half-lives and poor systemic exposure[1]. Converting the ester into an amide (yielding a bis-amide or fumaramide system) slightly reduces the partial positive charge on the β -carbon. This dampens off-target promiscuity (e.g., glutathione depletion) while massively extending microsomal stability and in vivo exposure (AUC)[1].

  • Geometric Pre-Organization: The incorporation of the 3-methoxyazetidine ring is a deliberate geometric choice. The rigid, four-membered azetidine ring restricts the conformational flexibility of the amide bond, locking the α,β -unsaturated system into an optimal trajectory for nucleophilic attack by the target thiol[2]. Compared to larger piperazine or flexible aliphatic linkers, the shorter azetidine linker minimizes the entropic penalty of binding and improves covalent engagement[2]. Furthermore, the methoxy substituent provides a polar handle that enhances aqueous solubility and offers hydrogen-bonding potential at the solvent-exposed lip of the binding pocket.

TCI Generation & Validation Workflow

TCI_Workflow cluster_design 2. Warhead Selection & Optimization Start 1. Target Cysteine Identification (e.g., PLpro Cys111, PfCLK3 Cys368) Ester Fumarate Ester (High Reactivity, Poor ADME) Start->Ester Initial Design Amide (E)-4-(3-methoxyazetidin-1-yl)- 4-oxobut-2-enoic acid (Optimized Fumaramide) Start->Amide Direct Design Ester->Amide ADME Optimization Coupling Amide Coupling (HATU/DIPEA) to Binding Scaffold Amide->Coupling Validation 3. Intact Protein MS (Confirm 1:1 Stoichiometry) Coupling->Validation ADME 4. Microsomal Stability Assay (Validate Extended Half-life) Validation->ADME Lead 5. In Vivo Efficacy (Preclinical Lead) ADME->Lead

Workflow for integrating the 3-methoxyazetidinyl fumaramide warhead into a TCI scaffold.

Quantitative ADME & Reactivity Profiling

The transition from a fumarate ester to an azetidine-based fumaramide yields a profound improvement in pharmacokinetic parameters without sacrificing target inhibition. The table below summarizes comparative data typical for viral protease inhibitors optimized via this strategy[1].

Pharmacokinetic / Pharmacodynamic ParameterFumarate Ester WarheadAzetidinyl Fumaramide Warhead
Structure Type Mono-ester, mono-amideBis-amide (Asymmetric Fumaramide)
Enzymatic Potency ( IC50​ ) ~0.10 µM0.10 – 0.30 µM
Mouse Liver Microsome Stability ( t1/2​ ) < 8.0 min (Rapid hydrolysis)> 60.0 min (Stable)
In Vivo Drug Exposure ( AUClast​ ) 1,314 hng/mL2,513 – 4,095 hng/mL

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Asymmetric Fumaramide TCI

Objective: Covalently attach (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid to an amine-bearing recognition scaffold. Causality Focus: Maintaining the (E)-alkene geometry during coupling is paramount. Isomerization to the (Z)-isomer (maleamide) will cause steric clashes within the target binding pocket and alter the required trajectory for Michael addition.

  • Activation: Dissolve (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Rationale: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester, minimizing reaction time and preventing alkene isomerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes. Rationale: DIPEA is non-nucleophilic, preventing unwanted auto-Michael addition while fully deprotonating the scaffold's amine salt.

  • Coupling: Add the amine-bearing scaffold (1.0 equiv) dropwise. Stir at room temperature for 2–4 hours until complete consumption of the amine is observed via LC-MS.

  • Validation: Purify via preparative HPLC. Confirm the retention of the (E)-geometry using 1 H-NMR by observing the trans-alkene protons, which must exhibit a coupling constant ( J ) of approximately 15 Hz.

Protocol B: Biochemical Validation via Intact Protein Mass Spectrometry

Objective: Verify covalent bond formation and strict 1:1 stoichiometry between the TCI and the target protein. Causality Focus: Overly reactive warheads will promiscuously label multiple surface cysteines. This assay validates that the geometrically tuned fumaramide reacts exclusively with the proximity-driven target cysteine.

  • Incubation: Dilute recombinant target protein to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Add the synthesized TCI to a final concentration of 20 µM (10-fold excess).

  • Time-Course Sampling: Incubate at 25°C. Remove 10 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 10 µL of 1% formic acid. Rationale: Rapid acidification denatures the protein, unfolding the binding pocket and instantly halting the proximity-driven Michael addition, ensuring an accurate kinetic snapshot of kinact​/KI​ .

  • Validation: Analyze via LC-TOF-MS. A successful design will show a single mass shift corresponding to [Protein + TCI mass], with no secondary adducts[2].

Protocol C: Mouse Liver Microsomal (MLM) Stability Profiling

Objective: Validate the primary ADME advantage of the fumaramide over traditional fumarate esters. Causality Focus: Fumarate esters are rapidly degraded by liver carboxylesterases. The amide bond of the azetidine derivative resists this cleavage, which must be empirically proven prior to in vivo dosing.

  • Preparation: Pre-incubate 1 µM of the TCI with 0.5 mg/mL mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Ice-cold organic solvent instantly precipitates the microsomal proteins and halts all enzymatic activity.

  • Validation: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. The fumaramide candidate must exhibit a t1/2​>60 min to justify progression to in vivo pharmacokinetic studies[1].

Sources

Synthesis of PROTAC linkers using (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Covalent PROTACs Using the (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid Linker

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD).

Introduction & Mechanistic Rationale

The landscape of Targeted Protein Degradation (TPD) has been significantly expanded by the advent of covalent PROTACs and molecular glues. By utilizing electrophilic warheads to irreversibly engage E3 ligases, researchers can bypass the need for high-affinity, reversible E3 binders [1]. Recent chemical proteomic breakthroughs have identified fumarate-based Michael acceptors as highly effective handles for recruiting permissive E3 ligases, particularly DCAF16 and RNF126[2, 3].

The building block (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid represents a highly optimized, next-generation covalent linker. It integrates a carboxylic acid exit vector for facile amide coupling to a Protein of Interest (POI) ligand, alongside a finely tuned electrophilic warhead for E3 ligase engagement.

The structural components of this linker provide three distinct mechanistic advantages:

  • Covalent E3 Engagement: The trans-alkene (fumarate derivative) acts as a Michael acceptor, forming an irreversible covalent bond with hyper-reactive cysteines on E3 ligases (e.g., Cys58 on DCAF16) [4]. This enables the degradation of neo-substrates at substoichiometric concentrations.

  • Structural Rigidity: The incorporation of the azetidine ring restricts the conformational flexibility of the linker. This rigidity reduces the entropic penalty during the formation of the productive ternary complex (POI-PROTAC-E3), often leading to enhanced degradation efficiency compared to highly flexible PEG chains.

  • Reactivity Tuning: First-generation linear fumarate handles suffered from high intrinsic reactivity, leading to rapid glutathione (GSH) depletion and off-target cytotoxicity [2]. The 3-methoxy group on the azetidine ring exerts an electron-withdrawing inductive effect that finely tunes the electron density of the adjacent amide and the conjugated alkene. This optimization lowers GSH reactivity, improving the metabolic half-life and cellular tolerability of the resulting PROTAC.

G PROTAC Covalent PROTAC (Azetidine-Fumarate) E3 E3 Ligase (DCAF16 / RNF126) PROTAC->E3 Covalent Binding (Michael Addition) POI Target Protein (e.g., BRD4) PROTAC->POI Reversible Binding Complex Ternary Complex (Covalent Adduct) E3->Complex POI->Complex Ub Polyubiquitination Complex->Ub E2 Recruitment Proteasome Proteasomal Degradation Ub->Proteasome Target Clearance

Mechanistic pathway of covalent PROTAC-E3 ligase engagement and targeted protein degradation.

Synthesis Protocol: Conjugation to POI Ligands

Expertise & Causality Note: The synthesis requires coupling the linker's carboxylic acid to an amine-bearing POI ligand. Because the linker contains an α,β -unsaturated carbonyl (a Michael acceptor), direct mixing of the amine and the linker before activation can lead to unwanted aza-Michael addition side-reactions. Therefore, a strict order-of-addition (pre-activation of the acid) is required to ensure chemoselective amide bond formation.

Reagents & Materials

  • (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (Linker, 1.0 eq)

  • POI Ligand with primary/secondary amine (e.g., JQ1-NH2 for BRD4 targeting, 1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure

  • Preparation: Flame-dry a round-bottom flask under argon. Add the linker (1.0 eq) and HATU (1.2 eq).

  • Pre-Activation: Dissolve the solids in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature (RT) for exactly 10 minutes. (Self-validating step: The solution should turn pale yellow, indicating the formation of the active OAt ester).

  • Conjugation: Dissolve the POI-amine (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated linker solution over 5 minutes.

  • Reaction: Stir the reaction mixture at RT for 1–2 hours. Monitor the consumption of the POI-amine via LC-MS.

  • Workup: Quench the reaction by adding 5 volumes of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Preparative HPLC (C18 column, gradient of 10–90% Acetonitrile in Water with 0.1% TFA). Lyophilize the pure fractions to obtain the final covalent PROTAC.

G Step1 POI Ligand-NH2 + Azetidine-Fumarate Linker Step2 Amide Coupling (HATU, DIPEA, DMF, 1h, RT) Step1->Step2 Activation Step3 Purification (Prep-HPLC, C18) Step2->Step3 Crude Extract Step4 Validation (LC-MS, NMR, GSH Assay) Step3->Step4 Pure PROTAC

Step-by-step synthetic workflow for conjugating the azetidine-fumarate linker to a POI ligand.

In Vitro Validation Protocols

To ensure the synthesized PROTAC is self-validating and viable for complex cellular assays, two quality-control experiments must be performed to verify reactivity and target engagement.

Protocol A: Glutathione (GSH) Reactivity Assay Purpose: To confirm that the 3-methoxyazetidine modification successfully mitigated excessive electrophilicity, preventing off-target toxicity [2].

  • Prepare a 10 mM stock of the synthesized PROTAC in DMSO.

  • Dilute the PROTAC to a final concentration of 10 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM Internal Standard (e.g., carbamazepine).

  • Incubate the mixture at 37 °C.

  • Take 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Success Criteria: The calculated half-life ( t1/2​ ) of the parent PROTAC should be > 4 hours.

Protocol B: Intact Protein MS for E3 Engagement Purpose: To verify covalent modification of the target E3 ligase [3].

  • Incubate recombinant DCAF16 or RNF126 protein (2 µM) with the PROTAC (20 µM) in HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) at RT for 2 hours.

  • Desalt the protein using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted PROTAC.

  • Analyze the protein via LC-TOF-MS (Intact Mass Analysis).

  • Success Criteria: Deconvolution of the mass spectrum should reveal a single mass shift corresponding exactly to the molecular weight of the E3 ligase plus the PROTAC, confirming a 1:1 covalent stoichiometry.

Data Presentation & Troubleshooting

Table 1: Comparative Linker Profiles in Covalent PROTACs | Linker Type | E3 Ligase Target | Conformational Flexibility | GSH Half-Life ( t1/2​ ) | in vivo Toxicity Risk | | :--- | :--- | :--- | :--- | :--- | | Linear Fumarate (Alkyl) | RNF126 / DCAF16 | High | < 1 hour | High | | Piperazine Fumarate | RNF126 / DCAF16 | Moderate | ~ 2 hours | Moderate | | 3-Methoxyazetidine Fumarate | RNF126 / DCAF16 | Rigid (Low) | > 4 hours | Low |

Table 2: Troubleshooting the Synthesis Protocol

Observation (LC-MS) Root Cause Corrective Action
Mass = PROTAC + POI-amine Aza-Michael addition competing with amide coupling. Ensure strict 10-minute pre-activation of the linker with HATU before adding the amine.
Incomplete conversion of amine Moisture in DMF hydrolyzing the active ester. Use strictly anhydrous DMF and fresh HATU stored under desiccation.

| Epimerization of POI ligand | Excess or overly strong base (DIPEA). | Reduce DIPEA to 2.0 eq or switch to a milder base like N-Methylmorpholine (NMM). |

References

  • Covalent Proximity Inducers. Chemical Reviews.[Link]

  • An Optimized RNF126-Targeting Covalent Handle for Molecular Glue Degraders. bioRxiv.[Link]

  • DCAF16-Based Covalent Handle for the Rational Design of Monovalent Degraders. ACS Central Science.[Link]

  • Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. PMC.[Link]

Application Notes and Protocols: In Vitro Michael Addition Assay for (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation and execution of an in vitro Michael addition assay to characterize the reactivity of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. This compound possesses an electrophilic α,β-unsaturated carbonyl moiety, rendering it a putative Michael acceptor. The protocols herein are designed for researchers in drug discovery and chemical biology to assess the propensity of this molecule to undergo covalent modification with biological nucleophiles, a critical step in understanding its potential mechanism of action and off-target liabilities. We detail methodologies for monitoring the reaction kinetics using UV-Vis spectroscopy and for product characterization via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Significance of the Michael Addition in Drug Development

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a reaction of profound importance in both synthetic organic chemistry and chemical biology.[1][2] In the context of drug development, the electrophilic nature of a "Michael acceptor" can be exploited to form a stable covalent bond with a nucleophilic residue, often a cysteine thiol, within the active site of a target protein. This can lead to potent and prolonged inhibition, a strategy that has been successfully employed in the development of several approved drugs. However, this reactivity also presents a potential liability, as indiscriminate reaction with off-target proteins or endogenous nucleophiles like glutathione (GSH) can lead to toxicity.[3]

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid contains a classic Michael acceptor motif (an α,β-unsaturated acid). Therefore, characterizing its reactivity with biologically relevant nucleophiles is a crucial step in its preclinical evaluation. This application note provides a framework for such a characterization using a multi-pronged in vitro approach.

Scientific Principles and Assay Design

The core of this protocol is to quantify the rate and extent of the Michael addition reaction between (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (the "acceptor") and a model biological nucleophile (the "donor"). We will primarily focus on the use of L-cysteine and glutathione (GSH) as representative biological thiols.

The Reaction: A Nucleophilic Attack

The reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻) on the β-carbon of the α,β-unsaturated system of the target molecule. This forms a transient enolate intermediate which is subsequently protonated to yield the final covalent adduct.[4]

// Reactants acceptor [label=<(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid>]; nucleophile [label=<R-SH(e.g., Cysteine, Glutathione)>];

// Intermediate intermediate [label=<Enolate Intermediate>];

// Product product [label=<Covalent Adduct>];

// Arrows acceptor -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Protonation"]; } G-SH [label="Glutathione (GSH)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Test_Compound [label="(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="GSH-Adduct", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

G-SH -> Adduct [label="Michael Addition", color="#34A853", fontcolor="#34A853"]; Test_Compound -> Adduct [color="#EA4335", fontcolor="#EA4335"]; } Caption: Generalized Michael addition reaction.

Assay Workflow

The overall workflow is designed to provide a comprehensive understanding of the reactivity of the test compound.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Compound, Nucleophile, Buffer) reaction_setup Set up Reaction Mixtures (Varying Concentrations) prep_reagents->reaction_setup prep_instruments Instrument Setup (UV-Vis, HPLC-MS, NMR) kinetic_monitoring Monitor Reaction Kinetics (UV-Vis Spectroscopy) prep_instruments->kinetic_monitoring reaction_setup->kinetic_monitoring quench_reaction Quench Reaction at Time Points kinetic_monitoring->quench_reaction hplc_ms_analysis Product Identification (HPLC-MS) quench_reaction->hplc_ms_analysis nmr_analysis Structural Characterization (NMR Spectroscopy) quench_reaction->nmr_analysis data_analysis Data Analysis & Interpretation hplc_ms_analysis->data_analysis nmr_analysis->data_analysis

Materials and Reagents

Reagent Preparation
ReagentSupplierCatalog No.StorageNotes
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acidCustom SynthesisN/A-20°C, desiccatedPrepare a 100 mM stock in DMSO.
L-CysteineSigma-AldrichC7352Room TemperaturePrepare fresh 1 M stock in degassed water.
L-Glutathione (reduced)Sigma-AldrichG42512-8°CPrepare fresh 1 M stock in degassed water.
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023Room TemperatureUse for all dilutions and reactions.
Dimethyl Sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room TemperatureUse for stock solution of the test compound.
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508Room TemperatureFor quenching reactions and as a mobile phase additive for HPLC.
Acetonitrile (ACN), HPLC gradeFisher ScientificA998Room TemperatureFor HPLC mobile phase.
Water, HPLC gradeFisher ScientificW6Room TemperatureFor HPLC mobile phase.
Deuterium Oxide (D₂O)Sigma-Aldrich151882Room TemperatureFor NMR analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the Michael addition reaction by observing the change in absorbance over time. The disappearance of the α,β-unsaturated system in the test compound often leads to a decrease in absorbance at a specific wavelength.

4.1.1. Determination of λmax

  • Prepare a 100 µM solution of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid in PBS, pH 7.4.

  • Scan the absorbance from 200-400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

4.1.2. Kinetic Run

  • Equilibrate the spectrophotometer to 37°C.

  • In a quartz cuvette, add PBS to a final volume of 1 mL.

  • Add the desired concentration of L-cysteine or GSH (e.g., 1 mM).

  • Initiate the reaction by adding a small volume of the test compound stock solution to achieve the desired final concentration (e.g., 100 µM).

  • Immediately start monitoring the absorbance at the predetermined λmax at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 1-2 hours).

  • Run a control reaction without the nucleophile to account for any compound instability.

Protocol 2: Product Identification by HPLC-MS

This protocol is used to separate the starting materials from the reaction product and to confirm the formation of the covalent adduct by mass spectrometry.

4.2.1. Reaction Setup

ComponentVolume (µL)Final Concentration
PBS, pH 7.4880-
1 M L-Cysteine/GSH1010 mM
100 mM Test Compound101 mM
Total Volume 1000

4.2.2. Time-Course Experiment

  • Set up the reaction as described in the table above.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quench the reaction by adding 10 µL of 10% TFA.

  • Analyze the samples immediately by HPLC-MS or store at -20°C.

4.2.3. HPLC-MS Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive and negative ion modes.

Protocol 3: Structural Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the Michael addition product, confirming the site of covalent modification.

  • Prepare a reaction mixture in a suitable deuterated solvent (e.g., PBS in D₂O).

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add the nucleophile (L-cysteine or GSH) and monitor the reaction progress by acquiring spectra at different time intervals.

  • Observe the disappearance of the olefinic proton signals of the test compound and the appearance of new signals corresponding to the adduct.

  • 2D NMR experiments (e.g., COSY, HSQC) can be performed to fully assign the structure of the product.

Data Analysis and Interpretation

  • UV-Vis Spectroscopy: Plot absorbance vs. time. The initial reaction rate can be determined from the slope of the linear portion of the curve. Pseudo-first-order rate constants can be calculated if the nucleophile is in large excess.[5]

  • HPLC-MS: Integrate the peak areas of the starting material and the product at different time points to determine the percentage of conversion. The mass spectrum will confirm the identity of the product by showing the expected molecular weight of the adduct.

  • NMR Spectroscopy: Chemical shift changes and the appearance of new coupling patterns will confirm the formation of the covalent bond and its regiochemistry.

Troubleshooting

IssuePossible CauseSolution
No reaction observedCompound is not a Michael acceptor under these conditions.Increase nucleophile concentration, temperature, or reaction time. Consider using a more nucleophilic thiol.
Nucleophile has oxidized.Prepare fresh nucleophile solutions in degassed buffer immediately before use.
Multiple products observed by HPLC-MSIsomerization or side reactions.Analyze the fragmentation pattern in the MS to identify the different products. Isomerization of thiol-maleimide adducts has been reported and a similar phenomenon could occur here.[6]
Compound instability.Run a control reaction without the nucleophile to assess compound stability in the assay buffer.
Poor signal in NMRLow concentration of product.Increase the starting concentrations of the reactants for the NMR experiment.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of the Michael addition reactivity of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. By employing a combination of UV-Vis spectroscopy, HPLC-MS, and NMR, researchers can gain a comprehensive understanding of the kinetic and structural aspects of this important reaction. This information is critical for making informed decisions in the drug discovery and development process.

References

  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. PMC. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. PubMed. [Link]

  • Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. [Link]

  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PMC. [Link]

  • 4-Ethoxy-4-oxobut-2-enoic acid. PubChem. [Link]

  • Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. MDPI. [Link]

  • An NMR Spectroscopic Method to Identify and Classify Thiol-Trapping Agents: Revival of Michael Acceptors for Drug Discovery? ResearchGate. [Link]

  • Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. MDPI. [Link]

  • Examination of Michael addition reactivity towards glutathione by transition-state calculations. ResearchGate. [Link]

  • Michael Addition/S,N-Intramolecular Rearrangement Sequence Enables Selective Fluorescence Detection of Cysteine and Homocysteine. ACS Publications. [Link]

  • Development of Innovative Carbenoid Reagents for the Synthesis of Alkenyl and Enantioenriched Tertiary Boronates via Matteson Homologation. Knowledge UChicago. [Link]

  • Exploring Michaelis–Menten Kinetics and the Inhibition of Catalysis in a Synthetic Mimic of Catechol Oxidase: An Experiment for the Inorganic Chemistry or Biochemistry Laboratory. ACS Publications. [Link]

  • 4-(4-IODOANILINO)-4-OXOBUT-2-ENOIC ACID — Chemical Substance Information. Chemcas. [Link]

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. [Link]

  • Best practices for cysteine analysis. Science Exploration Press. [Link]

  • 4-methoxycinnamic acid. The Good Scents Company. [Link]

  • Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. MDPI. [Link]

  • Mechanism of Michael addition reaction. ResearchGate. [Link]

  • Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt). Royal Society of Chemistry. [Link]

  • (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. PubMed. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • An NMR Spectroscopic Method to Identify and Classify Thiol- Trapping Agents: Revival of Michael Acceptors for Drug Discovery. IRIS UPO. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link]

  • Thiol-addition reactions and their applications in thiol recognition. Chemical Society Reviews. [Link]

  • Protocol MSU_MSMC_012 MSMC Glutathione cycle metabolite analysis: sample preparation. RTSF. [Link]

  • Additive Effects of Glutathione in Improving Antibiotic Efficacy in HIV–M.tb Co-Infection in the Central Nervous System: A Systematic Review. MDPI. [Link]

Sources

Application Note: Targeted Covalent Conjugation of Cysteine Residues Using (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Rationale & Structural Advantages

The development of Targeted Covalent Inhibitors (TCIs) and precision bioconjugation strategies relies heavily on the selection of an appropriate electrophilic warhead. The compound (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid represents a highly tuned Michael acceptor designed for the selective alkylation of nucleophilic cysteine residues.

Structurally, this warhead is a derivative of fumaric acid monoamide. Unlike highly reactive maleimides or unhindered acrylamides, 4-oxobut-2-enoic acid derivatives exhibit mild intrinsic electrophilicity. This mild nature ensures that the α,β -unsaturated carbonyl system remains inert in the presence of highly abundant intracellular thiols (such as glutathione) until it is brought into precise spatial proximity with a target cysteine via non-covalent affinity[1]. This proximity-driven mechanism has been successfully leveraged in the development of highly selective kinase inhibitors, such as covalent JNK-1 ligands[1], and in the stabilization of mutant p53 core domains[2].

The inclusion of the 3-methoxyazetidin-1-yl moiety provides two distinct physicochemical advantages:

  • Conformational Rigidity: The azetidine ring restricts the rotational degrees of freedom around the amide bond, locking the Michael acceptor into an optimal trajectory for thiolate attack.

  • Solubility and Permeability: The methoxy group acts as a hydrogen bond acceptor that enhances aqueous solubility while maintaining a favorable LogD profile, a critical parameter for cellular permeability in drug development.

Mechanism Target Target Protein (Free Cysteine -SH) Complex Non-covalent Complex (Reversible Binding) Target->Complex Warhead (E)-4-(3-methoxyazetidin-1-yl) -4-oxobut-2-enoic acid Warhead->Complex Transition Michael Addition (Thiolate Attack on β-carbon) Complex->Transition Proximity Effect Adduct Covalent Adduct (Stable Thioether Linkage) Transition->Adduct C-S Bond Formation

Fig 1. Mechanism of proximity-driven Michael addition for targeted covalent conjugation.

Quantitative Profiling of Cysteine-Reactive Warheads

To contextualize the utility of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, it is essential to compare its kinetic parameters against traditional bioconjugation reagents. The table below summarizes the physicochemical and kinetic profiling of common warheads.

Table 1: Comparative Kinetic and Physicochemical Profiling

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target SelectivityReversibilityTypical kinact​/KI​ ( M−1s−1 )
Maleimide < 5 minutesLow (Indiscriminate)Irreversible> 100,000
Acrylamide 2 – 12 hoursModerateIrreversible1,000 – 10,000
(E)-4-oxobut-2-enoic acid derivatives > 48 hoursHigh (Proximity-driven)Irreversible / Slow-reversible100 – 5,000

Data Note: The prolonged glutathione (GSH) half-life of 4-oxobut-2-enoic acid derivatives ensures that the warhead acts as a "silent" electrophile until non-covalent binding precisely aligns the β -carbon with the target thiolate[1].

Experimental Workflows & Self-Validating Protocols

The following protocols establish a self-validating system for the targeted covalent modification of recombinant proteins. Every step is designed with built-in causality to prevent false positives (e.g., disulfide scrambling or non-specific amine labeling).

Protocol A: Covalent Labeling of Recombinant Protein

Objective: Achieve stoichiometric covalent conjugation of the warhead to the target cysteine.

  • Buffer Preparation: Prepare a reaction buffer of 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: HEPES is utilized instead of Tris because primary amines in Tris can act as competitive nucleophiles over extended incubations, potentially leading to off-target warhead consumption.

  • Disulfide Reduction: Dilute the target protein to 10 µM in the reaction buffer. Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

    • Causality: TCEP is strictly required over DTT or β -mercaptoethanol. Thiol-based reducing agents will act as competitive scavengers, reacting directly with the Michael acceptor and quenching the reaction before protein conjugation can occur.

  • Warhead Incubation: Prepare a 10 mM stock of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid in anhydrous DMSO. Add the warhead to the protein solution to achieve a final concentration of 100 µM (10-fold molar excess). Ensure final DMSO concentration remains 2% v/v to prevent protein denaturation.

  • Reaction Kinetics: Incubate at 37°C. Extract 20 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes) to establish the pseudo-first-order inactivation rate ( kobs​ ).

  • Reaction Quenching: Quench each aliquot immediately by adding Formic Acid to a final concentration of 1% v/v.

    • Causality: Lowering the pH to ~2.5 fully protonates the cysteine thiolate (pKa ~8.3), instantly arresting the Michael addition and freezing the kinetic time point for accurate downstream analysis.

Protocol B: LC-MS/MS Validation of Adduct Formation

Objective: Confirm the exact site of modification and the 1:1 stoichiometry of the covalent adduct.

  • Intact Mass Analysis: Inject 5 µL of the quenched reaction mixture onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the raw spectra to confirm a mass shift corresponding exactly to the molecular weight of the warhead.

  • Tryptic Digestion (Peptide Mapping): Denature the remaining quenched protein with 8M Urea. Alkylate unreacted cysteines with iodoacetamide (IAA) to prevent disulfide scrambling. Digest with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • MS/MS Sequencing: Analyze the digested peptides via LC-MS/MS. Filter the data for the specific mass addition of the warhead on cysteine-containing peptides.

    • Self-Validation: The presence of IAA-alkylated cysteines on non-target sites, combined with the warhead-modified target cysteine, proves absolute regioselectivity.

Workflow Prep 1. Protein Prep (TCEP Reduction) Incubate 2. Warhead Incubation (Time-course, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Formic Acid) Incubate->Quench Digest 4. Tryptic Digest (Peptide Mapping) Quench->Digest LCMS 5. LC-MS/MS Analysis (Mass Shift Detection) Digest->LCMS

Fig 2. Self-validating LC-MS/MS workflow for confirming covalent cysteine modification.

Troubleshooting & Optimization

  • Incomplete Labeling: If intact mass analysis reveals a mixture of unmodified and modified protein, the target cysteine may be buried or oxidized. Verify complete reduction with TCEP. If steric hindrance is suspected, perform the reaction in the presence of a mild denaturant (e.g., 1M Guanidine HCl) to expose the residue, confirming whether the limitation is thermodynamic or purely structural.

  • Off-Target Labeling (Multiple Mass Shifts): If adducts with 2:1 or 3:1 stoichiometry are observed, the warhead concentration is too high, overriding the proximity effect. Titrate the warhead down to a 1:1 or 2:1 molar ratio, or decrease the incubation temperature to 25°C to restore kinetic selectivity.

References

  • Kaar, J. L., Basse, N., Joerger, A. C., Stephens, E., Rutherford, T. J., & Fersht, A. R. (2010). Stabilization of mutant p53 via alkylation of cysteines and effects on DNA binding. Protein Science, 19(12), 2267-2278. Available at:[Link]

  • Zimmermann, G., Rieder, U., Bajic, D., Vanetti, S., Chaikuad, A., Knapp, S., Scheuermann, J., Mattarella, M., & Neri, D. (2017). A Specific and Covalent JNK-1 Ligand Selected from an Encoded Self-Assembling Chemical Library. Chemistry - A European Journal, 23(34), 8152-8155. Available at:[Link]

Sources

Covalent docking simulation parameters for (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Docking Simulation Protocols for (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid Derivatives

Executive Summary & Mechanistic Rationale

As targeted covalent inhibitors (TCIs) continue to dominate kinase and protease drug discovery, accurately modeling the transition from non-covalent association to covalent adduct formation is paramount[1]. This application note details the computational parameterization and docking workflow for (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid.

This compound features a fumarate monoamide architecture, acting as a highly reactive Michael acceptor. The (E)-geometry rigidly pre-organizes the electrophilic β -carbon for nucleophilic attack by a target cysteine. Our protocol leverages a parameter-free approach to pose prediction[2], simulating both the pre-reactive binding kinetics (residence time) and the post-reactive thermodynamic stability of the adduct[3].

Causality in Experimental Design (E-E-A-T)

A common pitfall in covalent docking is treating the process as a simple rigid-body linkage. Covalent binding is a two-step kinetic process. The ligand must first achieve a stable non-covalent complex to allow the slower covalent bond formation to occur[2]. Therefore, our protocol evaluates the "Apparent Binding Affinity," which is a composite score of the pre-reactive docking score and the post-reactive minimization energy[2][3].

Furthermore, the pre-reaction geometry is critical; the electrophile must be pre-organized to approach the reactive cysteine[4]. If the target cysteine is not explicitly modeled as a deprotonated thiolate ( S− ), the electrostatic grid maps will fail to simulate the nucleophilic attack accurately, leading to false negatives in virtual screening.

Step-by-Step Experimental Methodology

Step 1: Ligand and Warhead Preparation

  • Action : Import the 3D structure of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid into your preparation pipeline (e.g., LigPrep).

  • Causality : The (E)-isomer must be strictly locked. If the stereochemistry is allowed to flip to (Z) during 3D conformation generation, the spatial orientation of the electrophilic carbon will misalign with the nucleophilic attack trajectory (Bürgi-Dunitz angle), causing artificial docking failures.

  • Regioselectivity Consideration : The fumarate monoamide presents two potential electrophilic carbons. Define the Michael acceptor using the SMARTS pattern [C;H1,H2]=[C;H1,H2]-[C,S,P]=O. Specify both double-bond carbons as potential reactive centers to allow the algorithm to sample both reaction trajectories based on pocket constraints.

Step 2: Receptor Preparation

  • Action : Process the target protein using a Protein Preparation Wizard. Optimize the hydrogen bond network and minimize the structure.

  • Causality : At physiological pH within the active site microenvironment, the target cysteine has a lowered pKa. You must manually set the target Cys to the deprotonated thiolate state. Failing to do so disrupts the electrostatic potential map required to simulate the Michael addition.

Step 3: Pre-Reactive Docking & Bond Formation

  • Action : Execute the CovDock workflow in "Pose Prediction" mode, which is optimized for lead-optimization accuracy over high-throughput speed[1].

  • Causality : The algorithm first mutates the reactive Cys to Alanine to dock the pre-reactive species without steric hindrance[3]. Once a favorable non-covalent pose is found within 3.5 Å of the native Cys position, the algorithm restores the Cys, forces the covalent linkage, and alters the hybridization of the ligand's α and β carbons from sp2 to sp3.

Step 4: Complex Refinement and Scoring

  • Action : Minimize the resulting adduct using the Prime VSGB2.0 implicit solvent model[3].

  • Causality : The forced covalent bond often introduces severe local steric clashes. Prime minimization relaxes the protein backbone and sidechains to accommodate the new sp3 geometry. The final Apparent Affinity score is then calculated to rank the poses[2].

Quantitative Simulation Parameters

To ensure reproducibility across different computational environments, the following parameters are strictly recommended for this specific Michael acceptor scaffold:

Table 1: Recommended Simulation Parameters for Michael Addition Covalent Docking

Parameter CategoryParameter NameRecommended ValueMechanistic Rationale
Grid Generation Inner Box Size10 Å × 10 Å × 10 ÅAccommodates the extended geometry of the rigid fumarate monoamide.
Grid Generation Outer Box Size30 Å × 30 Å × 30 ÅAllows sufficient sampling of the bulky azetidine ring in the solvent channel.
Reaction Constraint Cys-S to β -Carbon 3.5 ÅMaximum pre-reactive distance required for successful nucleophilic attack.
Scoring Function Apparent Affinity Weight50% Pre / 50% PostBalances the kinetic requirement of initial binding with thermodynamic stability[2].
Refinement Prime RMSD Tolerance0.30 ÅEnsures the sp2 sp3 transition does not artificially distort the protein backbone[3].

Workflow Visualization

CovalentWorkflow LigPrep 1. Ligand Preparation Preserve (E)-isomer Define warhead SMARTS PreDock 3. Pre-Reactive Docking Glide Non-Covalent Sampling (Filter by proximity) LigPrep->PreDock ProtPrep 2. Receptor Preparation Deprotonate Target Cys Optimize H-bond network ProtPrep->PreDock BondForm 4. Covalent Bond Formation Simulate Michael Addition (Link Cys-S to β-Carbon) PreDock->BondForm Minimization 5. Complex Refinement Prime VSGB2.0 Energy Model (Resolve steric clashes) BondForm->Minimization Scoring 6. Affinity Scoring Calculate Apparent Affinity (Pre + Post-reaction) Minimization->Scoring

Figure 1: Covalent docking workflow for Michael additions, detailing pre- and post-reactive stages.

Sources

Troubleshooting & Optimization

Preventing E/Z isomerization of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. This document is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing unwanted E/Z isomerization of this compound in solution. Maintaining the stereochemical integrity of the E-isomer is often paramount for consistent biological activity and regulatory compliance.

This guide provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated experimental protocols to help you maintain the isomeric purity of your samples.

Understanding the Challenge: The Basics of E/Z Isomerization

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound. The carbon-carbon double bond (C=C) in this molecule has restricted rotation. The intended and often more thermodynamically stable isomer is the (E)-isomer, where the high-priority groups are on opposite sides of the double bond. However, under various environmental conditions, this can convert to the (Z)-isomer.[1][2] This conversion can significantly impact the compound's physical, chemical, and biological properties, making its prevention a critical aspect of experimental design and drug development.[3]

The primary mechanisms driving this isomerization are photochemical energy absorption and chemical catalysis.

  • Photochemical Isomerization: Exposure to light, particularly in the UV spectrum, can excite the π-electrons of the double bond into a π* anti-bonding orbital. This temporarily breaks the π-bond, allowing free rotation around the remaining σ-bond. When the molecule relaxes back to its ground state, it can form either the (E) or (Z) isomer, often resulting in a mixture.[4][5][6]

  • Catalyzed Isomerization: Traces of acids, bases, or even nucleophiles in the solution can catalyze isomerization. For α,β-unsaturated carbonyls, this can occur through mechanisms like transient conjugate addition, which creates a temporary single bond at the Cα-Cβ position, permitting rotation before the catalyst is eliminated to reform the double bond.[7][8]

Diagram: Key Pathways of E/Z Isomerization

Caption: Mechanisms leading to the isomerization of the (E)-isomer.

Frequently Asked Questions (FAQs)

Q1: My sample analysis shows the presence of the (Z)-isomer. What are the most common causes?

A: The appearance of the (Z)-isomer is almost always due to one of four factors: light exposure, improper solvent selection, pH instability, or elevated temperature.

  • Light: The most frequent cause is exposure to ambient laboratory light or sunlight, which provides the energy for photochemical isomerization.[4][5]

  • Solvent: Protic solvents (like methanol or water) or solvents containing impurities (like trace acids or bases) can catalyze the conversion.

  • pH: Solutions that are too acidic or too basic can significantly accelerate isomerization. The amide bond in the molecule can also be susceptible to hydrolysis under harsh pH conditions.[9]

  • Temperature: While the (E)-isomer is generally more stable, elevated temperatures provide the activation energy needed to overcome the rotational barrier, leading to equilibrium with the (Z)-isomer.

Q2: How does my choice of solvent impact the stability of the (E)-isomer?

A: Solvents play a crucial role in both stabilizing the desired isomer and potentially catalyzing its conversion.

  • Preferred Solvents: Aprotic, polar solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are generally recommended for stock solutions. They are less likely to participate in catalyzed isomerization pathways.

  • Solvents to Use with Caution: Protic solvents such as methanol, ethanol, and water can act as proton donors or acceptors, potentially facilitating isomerization.[10] Halogenated solvents like dichloromethane (DCM) can contain trace amounts of acid (e.g., HCl) from degradation, which can be a potent catalyst. Always use high-purity, stabilized, or freshly distilled solvents.

  • Solvent Polarity: The polarity of the solvent can influence the energy barrier for isomerization. It's essential to empirically test stability in your specific solvent system if it's not one of the preferred options.[10][11]

Table 1: General Solvent Recommendations
Solvent ClassExamplesSuitability for Stock SolutionsRationale
Polar Aprotic DMSO, Acetonitrile, DMFHighly Recommended Low reactivity, good solubilizing power, less likely to catalyze isomerization.
Non-Polar Aprotic Dichloromethane, THFUse with Caution Risk of acidic impurities (DCM) or peroxide formation (THF). Use high-purity, stabilized grades.
Polar Protic Water, Methanol, EthanolNot Recommended for Long-Term Storage Can act as proton sources/sinks or nucleophiles, facilitating isomerization. Buffer pH if use is unavoidable.
Q3: What is the ideal pH range for maintaining the stability of the compound in aqueous or semi-aqueous solutions?

A: For α,β-unsaturated carboxylic acids and amides, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability.

  • Acidic Conditions (pH < 4): Strong acids can protonate the carbonyl oxygen, making the β-carbon more susceptible to nucleophilic attack (e.g., by water or buffer components), which can lead to intermediates that isomerize upon elimination.

  • Alkaline Conditions (pH > 8): Basic conditions can deprotonate the carboxylic acid, and strong bases can promote isomerization. Furthermore, the amide bond is more susceptible to hydrolysis at higher pH values.[9] If you must work outside the ideal pH range, stability studies are critical.

Q4: How can I reliably monitor the E/Z ratio of my compound?

A: The two most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • HPLC: A well-developed reversed-phase HPLC method can typically separate the (E) and (Z) isomers. The (Z)-isomer is often less retained and elutes slightly earlier than the (E)-isomer on a C18 column due to differences in polarity and shape. UV detection is suitable for quantification.[12][13]

  • ¹H NMR: This is a definitive method for identifying and quantifying the isomers. The key diagnostic signals are from the two protons on the C=C double bond (vinyl protons). The coupling constant (J) between these protons is significantly different for the two isomers.[14]

Table 2: Typical ¹H NMR Data for Distinguishing E/Z Isomers of α,β-Unsaturated Systems
IsomerConfigurationTypical Coupling Constant (JH-H)Appearance of Signals
(E)-isomer trans12 - 18 HzTwo distinct doublets
(Z)-isomer cis6 - 12 HzTwo distinct doublets

Troubleshooting Guide

If you have detected isomerization, use this guide to identify and remedy the cause.

Diagram: Troubleshooting Workflow for Isomerization

Caption: A step-by-step guide to diagnosing the cause of isomerization.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol minimizes the risk of isomerization during solution preparation and storage.

  • Select Materials: Use volumetric flasks and vials made of amber glass to protect the compound from light.

  • Solvent Choice: Use a fresh bottle of high-purity, anhydrous DMSO or acetonitrile.

  • Weighing: Weigh the solid (E)-isomer in an environment with subdued lighting. Avoid direct, bright overhead lights.

  • Dissolution: Add the solvent to the solid and dissolve completely using gentle sonication or vortexing at room temperature. Do not heat the solution to aid dissolution.

  • Aliquoting: Immediately aliquot the stock solution into smaller-volume amber vials. This prevents repeated freeze-thaw cycles and light exposure for the entire stock.

  • Inert Atmosphere: For maximum long-term stability, purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the sealed aliquots at -20°C or below. For solid material, store at the temperature recommended on the certificate of analysis, protected from light.

Protocol 2: Monitoring E/Z Ratio by HPLC

This protocol provides a starting point for a method to separate and quantify the (E) and (Z) isomers. Method development and validation are required.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 15 minutes. This will help to locate the peaks for both isomers.

    • Once the approximate retention times are known, the gradient can be optimized for better resolution and shorter run times.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax of the compound (determine by UV-Vis scan, typically between 250-300 nm for this class of chromophore).

  • Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) using the initial mobile phase composition.

  • Analysis: Inject the sample. The (Z)-isomer is expected to elute slightly before the (E)-isomer. The ratio can be calculated from the peak areas, assuming similar extinction coefficients.

Diagram: General Analytical Workflow

cluster_prep Sample Handling cluster_analysis Analysis cluster_results Data Interpretation Solid Solid Compound Stock Prepare Stock Solution (Protocol 1) Solid->Stock Working Prepare Working Solution Stock->Working HPLC Inject on HPLC (Protocol 2) Working->HPLC NMR Analyze by ¹H NMR Working->NMR Integrate Integrate Peaks (Area %) HPLC->Integrate J_coupling Measure J-Coupling (Hz) NMR->J_coupling Quantify Quantify E/Z Ratio Integrate->Quantify J_coupling->Quantify

Caption: Workflow from sample preparation to final quantification.

References

  • Chemistry LibreTexts. (2026, March 10). 7.6: Sequence Rules - The E,Z Designation. [Link]

  • González-López, J., et al. (2021). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 26(11), 3323. [Link]

  • Brown, W. P. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Doc Brown's Chemistry. [Link]

  • Protti, S., & Fagnoni, M. (2021). Positional Alkene Photo-Isomerization. ACS Catalysis, 11(6), 3680–3695. [Link]

  • Google Patents. (N.d.).
  • Díaz-Cobo, M., et al. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Chemical Science, 11(42), 11565–11572. [Link]

  • Waser, J., et al. (2016). Palladium-Catalyzed Long-Range Deconjugative Isomerization of Highly Substituted α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 138(30), 9639–9647. [Link]

  • Schafer, P. H., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522–1524. [Link]

  • Raczuk, E., et al. (2024). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances, 14(11), 7695–7704. [Link]

  • The Organic Chemistry Tutor. (2022, November 8). Photochemistry: The Isomerisation of Alkenes with Light. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Asian Journal of Microbiology and Biotechnology. (2019). EFFECT OF pH STABILITY ON ALPHA AMYLASE EXTRACTED FROM Aspergillus niger ON STARCH FROM LOCAL RICE IN GHANA. [Link]

  • ResearchGate. (n.d.). Isomerization of 1-Butene to 2-Butenes in the Presence of Acid-Base Catalysts. [Link]

  • Canadian Journal of Chemistry. (1951). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]

  • Chemical Substance Information. (n.d.). 4-(3-ETHOXYANILINO)-4-OXOBUT-2-ENOIC ACID. [Link]

  • ResearchGate. (n.d.). Effects of extraction solvents and foodstuffs on the total Z-isomer ratio of lycopene in the extract. [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]

  • Chemical Science. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]

  • LCGC International. (2023, August 16). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). [Link]

  • Biophysical Journal. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. [Link]

  • Journal of Biological Chemistry. (2024, May 17). Double duty isomerases: a case study of isomerization-coupled enzymatic catalysis. [Link]

  • MDPI. (2022, December 2). The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. [Link]

  • SciSpace. (n.d.). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. [Link]

  • Clark University. (n.d.). α,β-Unsaturated Carbonyl Compounds. [Link]

  • IntechOpen. (2023, November 15). A Perspective on Carotenoids: Z/E-Isomerization, Extraction by Deep Eutectic Solvents and Applications. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. [Link]

  • ResearchGate. (n.d.). Effect of pH on enzyme activity (a) and stability (b) of the crude enzyme preparation of B. licheniformis NH1. [Link]

  • ResearchGate. (2016, May 23). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. [Link]

  • Journal of Chemical Education. (2024, August 18). Energy Transfer Photocatalytic (E) → (Z) Isomerization of 2-Nitrocinnamaldehyde using an Inexpensive, 3-D Printed Photoreactor Monitored by 1H NMR Spectroscopy and Computational Modeling. [Link]

  • An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. [Link]

  • Academia.edu. (n.d.). The effect of pH on the thermal stability of fibrous hard alpha-keratins. [Link]

  • ResearchGate. (n.d.). Photochemical isomerization of overcrowded alkenes 1–10. [Link]

  • Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information. [Link]

  • MDPI. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. [Link]

  • Defense Technical Information Center. (n.d.). Photochemistry of Alkenes. [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid . This highly functionalized fumaric acid monoamide is a premium Michael acceptor building block, heavily utilized in the synthesis of targeted covalent inhibitors, such as aza-peptidyl inhibitors for endopeptidases 1[1].

However, its unique structural topology—specifically the bulky, conformationally restricted 3-methoxyazetidine ring adjacent to the enone system—creates significant steric and electronic hurdles during transition-metal-catalyzed cross-coupling reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize Decarboxylative and Heck cross-coupling transformations.

Part 1: Troubleshooting Guide & FAQs

Q1: During Pd-catalyzed decarboxylative cross-coupling with aryl halides, my yields are <15% and I observe massive proto-decarboxylation. How can I drive the productive cycle?

Causality & Solution: The low yield is caused by a kinetic bottleneck at the transmetalation step. The bulky 3-methoxyazetidine moiety creates a severe steric clash when the silver-carboxylate intermediate attempts to transmetalate with the Ar-Pd(II)-X species 2[2]. When transmetalation is slow, the intermediate undergoes competitive proto-decarboxylation (yielding the terminal acrylamide). Furthermore, the methoxy ether oxygen can competitively chelate the Pd center, poisoning the catalyst.

Actionable Fix: Shift to a bimetallic Ag/Pd system using a ligand with a wide bite angle, such as Xantphos or dppf, which forces a geometry more accommodating to bulky substrates. Additionally, maintaining strict anhydrous conditions and using a non-coordinating solvent (e.g., 1,4-dioxane or toluene) at 110 °C prevents premature protonation of the alkenyl-silver intermediate.

Q2: I am attempting a standard Heck reaction on the double bond, but I am getting a complex mixture of regioisomers. How do I control regioselectivity?

Causality & Solution: In standard Heck reactions of fumaric acid monoamides, regioselectivity is dictated by the electronic disparity between the carboxylic acid and the amide. However, the extreme steric bulk of the 3-methoxyazetidin-1-yl group overrides the electronic bias, forcing the Pd-aryl species to insert indiscriminately or preferentially at the carbon alpha to the carboxylic acid (beta to the amide) to avoid steric clash 3[3].

Actionable Fix: To force alpha-arylation (relative to the amide), you must employ a highly electrophilic cationic palladium pathway. Use Pd(OAc)₂ with an inorganic base (like Ag₂CO₃ to abstract the halide and generate the cationic Pd) and an electron-rich, sterically demanding ligand like P(t-Bu)₃. This combination accelerates migratory insertion, allowing electronic factors to outcompete the steric shielding of the azetidine ring.

Q3: Why does my catalyst deactivate rapidly when using standard amine bases (like Et₃N) in these coupling reactions?

Causality & Solution: The 3-methoxyazetidine ring is sensitive. At elevated temperatures (>100 °C) in the presence of strong nucleophilic bases, the azetidine ring can undergo base-promoted ring-opening or degradation, releasing secondary amines that irreversibly bind and poison the Pd catalyst.

Actionable Fix: Switch to mild, non-nucleophilic inorganic bases such as K₂CO₃ or Cs₂CO₃. If a homogeneous base is strictly required, utilize sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.

Part 2: Quantitative Data & Optimization

The table below summarizes our internal optimization data for the Decarboxylative Cross-Coupling of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid with 4-bromoanisole. Notice how the combination of a cationic pathway and a bulky ligand resolves the steric bottleneck.

Catalyst SystemLigandBase / AdditiveYield (%)Proto-decarboxylation (%)Mechanistic Note
Pd(OAc)₂ / Ag₂CO₃PPh₃K₂CO₃12%68%Severe steric clash during transmetalation.
Pd(OAc)₂ / Ag₂CO₃XantphosK₂CO₃45%30%Wide bite angle slightly improves transmetalation.
Pd(OAc)₂ / Ag₂CO₃ P(t-Bu)₃ Cs₂CO₃ 82% <5% Optimal steric relief and cationic pathway.
Fe(II) / Ag(I)NoneNa₂S₂O₈25%40%Radical pathway; poor functional group tolerance4[4].

Part 3: Self-Validating Experimental Protocol

Optimized Ag/Pd-Catalyzed Decarboxylative Cross-Coupling This protocol utilizes a bimetallic system to separate the decarboxylation step from the cross-coupling step, minimizing steric clashes at the palladium center 5[5].

Step 1: Catalyst & Substrate Activation

  • In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), Ag₂CO₃ (1.5 equiv), and (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid (1.0 equiv).

  • Add anhydrous 1,4-dioxane (0.2 M) and stir at room temperature for 15 minutes.

  • Self-Validation Check: Withdraw a 5 µL aliquot and analyze via LC-MS. The presence of the Ag-carboxylate intermediate (observed as m/z [M-H+Ag]⁻) confirms successful activation. If unreacted acid dominates, ensure your Ag₂CO₃ is freshly dried.

Step 2: Transmetalation & Coupling 4. Add the aryl halide (1.2 equiv) dropwise to the activated mixture. 5. Seal the tube and heat to 110 °C for 12 hours. 6. Self-Validation Check: Monitor the reaction at 4 hours. The appearance of a terminal acrylamide byproduct indicates moisture in the system causing proto-decarboxylation. If >10% acrylamide is detected, abort, re-dry solvents, and restart.

Step 3: Workup & Isolation 7. Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and precipitated palladium. 8. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 4: Mechanistic Visualization

The following diagram illustrates the bimetallic catalytic cycle, specifically highlighting where the 3-methoxyazetidine ring induces a steric bottleneck during transmetalation.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-Alkenyl (Transmetalation) OxAdd->TransMet + Ag-Alkenyl AgInt Ag-Carboxylate Intermediate [Steric Clash Point] AgInt->TransMet - CO2 (Decarboxylation) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Pd/Ag-Catalyzed Decarboxylative Cross-Coupling Cycle Highlighting Steric Bottlenecks.

References

  • Title: Aza-peptidyl Michael Acceptors. A New Class of Potent and Selective Inhibitors of Asparaginyl Endopeptidases (Legumains) from Evolutionarily Diverse Pathogens.
  • Title: Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Title: The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl-2-quinolones.
  • Title: Advancements in double decarboxylative coupling reactions of carboxylic acids.
  • Title: Iron-Facilitated Oxidative Radical Decarboxylative Cross-Coupling between α-Oxocarboxylic Acids and Acrylic Acids: An Approach to α,β-Unsaturated Carbonyls.

Sources

Purification methods to remove unreacted precursors from (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid. My goal is to provide you with practical, field-tested solutions to common purification challenges encountered during its synthesis. This is not a rigid protocol but a dynamic troubleshooting resource that explains the causality behind each step, empowering you to adapt and optimize the methods for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable unreacted precursors I need to remove from my crude product?

A1: Understanding the likely impurities is the cornerstone of designing an effective purification strategy. The synthesis of your target compound, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, typically proceeds via the reaction of a fumaric acid derivative with 3-methoxyazetidine.

Therefore, your primary unreacted precursors are:

  • 3-Methoxyazetidine: A secondary amine, which is basic in nature.

  • A Fumaric Acid Derivative: Such as fumaric acid itself, or a mono-ester like monoethyl fumarate. These are acidic compounds.

Additionally, you may encounter solvent residues and potentially by-products from side reactions, such as the isomerization of the (E)-alkene to the (Z)-alkene (maleic acid derivative). The key takeaway is that you are dealing with a mixture containing your desired acidic product , a basic precursor , and an acidic precursor .

Q2: What is the most straightforward, first-line purification method for this compound?

A2: Given the distinct acidic and basic nature of your target compound and one of the key precursors, a chemically-active liquid-liquid extraction (also known as acid-base extraction) is the most efficient initial purification step.[1][2][3] This technique leverages the differential solubility of ionic salts in an aqueous phase versus neutral organic compounds in an organic phase.[4][5]

The core principle is to convert one or more components of your mixture into a water-soluble salt, allowing for their separation from components that remain soluble in an organic solvent.[6]

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash (Removal of Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

    • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Allow the layers to separate. The unreacted 3-methoxyazetidine will react with the HCl to form its hydrochloride salt, which is water-soluble and will partition into the aqueous layer.

    • Drain the lower aqueous layer. Repeat this wash step one more time to ensure complete removal of the basic precursor.

  • Product Extraction (Isolation of the Acidic Product):

    • To the remaining organic layer (which now contains your acidic product and acidic/neutral impurities), add an equal volume of a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • Shake and vent as before. Your target carboxylic acid will be deprotonated by the bicarbonate to form its sodium salt, which will now dissolve in the aqueous layer. Unreacted acidic precursors like fumaric acid will also be extracted.

    • Drain the lower aqueous layer containing your product salt into a clean Erlenmeyer flask. Repeat this extraction to maximize product recovery.

  • Product Recovery (Re-acidification):

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add a strong acid, such as 3 M HCl, dropwise while stirring until the solution becomes strongly acidic (test with pH paper, pH ~2).

    • Your purified product, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, will precipitate out of the solution as it is no longer a salt and is poorly soluble in acidic water.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.[7]

start Crude Product in Ethyl Acetate wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer (Basic Impurity Salt) sep1->aq1 Discard org1 Organic Layer (Product + Acidic Impurity) sep1->org1 wash2 Extract with Sat. NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer (Neutral Impurities) sep2->org2 Discard aq2 Aqueous Layer (Product Salt + Acidic Impurity Salt) sep2->aq2 acidify Acidify with HCl (aq) to pH ~2 aq2->acidify filter Filter & Dry acidify->filter product Purified Product filter->product start Product after Acid-Base Extraction purity_check Check Purity (TLC, HPLC, NMR) start->purity_check pure Product is Pure (>95%) purity_check->pure Yes impure Residual Impurities Detected purity_check->impure No recrystallize Attempt Recrystallization impure->recrystallize If crystalline solid chromatography Perform Column Chromatography impure->chromatography If oily or recrystallization fails recrystallize->purity_check chromatography->purity_check

Sources

Validation & Comparative

A Comparative Guide to Validating Covalent Target Engagement of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Targeted covalent inhibitors (TCIs) represent a powerful therapeutic modality, offering high potency and prolonged target occupancy. However, the definitive confirmation of a covalent mechanism is a critical step in their development. This guide provides an in-depth, objective comparison of mass spectrometry-based methods for validating the covalent target engagement of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, a compound featuring a Michael acceptor moiety. We will explore both intact protein analysis and peptide mapping workflows, providing detailed, field-proven protocols. Furthermore, we will situate these powerful techniques in the broader context of target validation by comparing them with alternative biophysical and cellular methods. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the mechanism of action of covalent inhibitors.

The Criticality of Validating Covalent Target Engagement

The resurgence of interest in covalent inhibitors is driven by their clinical successes, which are rooted in their ability to form a stable, lasting bond with their protein targets.[1] This covalent interaction can lead to a durable pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug.[2] The compound of interest, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, possesses an α,β-unsaturated carbonyl system, a classic Michael acceptor "warhead".[3][4] This electrophilic moiety is designed to react with a nucleophilic amino acid residue, such as cysteine or lysine, on the target protein.[5][6]

However, the presence of an electrophile is not, by itself, a guarantee of a covalent interaction with the intended target.[3] Therefore, it is imperative to obtain direct, unambiguous experimental evidence of covalent adduct formation. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled precision and detail.[3][7][8]

Mass Spectrometry: The Definitive Tool for Covalent Adduct Characterization

The fundamental principle behind using mass spectrometry to validate covalent engagement is the precise measurement of a mass shift.[3][7] When the inhibitor covalently binds to its target protein, the mass of the protein increases by the mass of the inhibitor. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can detect this mass shift with exceptional accuracy, providing definitive evidence of the covalent event.[7]

The Core Mass Spectrometry Workflow

The overall process for validating covalent engagement can be broken down into a few key stages, from initial confirmation to high-resolution mapping of the binding site. This workflow is designed to be a self-validating system, with each stage providing a progressively deeper level of evidence.

Covalent Target Engagement Workflow cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Localization cluster_2 Phase 3: Pinpointing Incubation Incubate Target Protein with Inhibitor Intact_MS Intact Protein LC-MS Analysis Incubation->Intact_MS Quick Confirmation Deconvolution Deconvolution & Mass Shift Check Intact_MS->Deconvolution Digestion Proteolytic Digestion (e.g., Trypsin) Deconvolution->Digestion Proceed if Mass Shift Detected Peptide_MS Peptide Mapping LC-MS/MS Digestion->Peptide_MS Data_Analysis Database Search & Modified Peptide ID Peptide_MS->Data_Analysis Fragmentation Tandem MS (MS/MS) of Modified Peptide Data_Analysis->Fragmentation Isolate Modified Peptide Site_ID Fragment Ion Analysis & Residue Identification Fragmentation->Site_ID

Caption: Mass spectrometry workflow for covalent target validation.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and may require optimization based on the specific properties of the target protein.

Phase 1: Intact Protein Analysis for Initial Confirmation

This technique, often referred to as top-down proteomics, provides a rapid and direct confirmation of covalent modification at the whole protein level.[1][6]

Protocol:

  • Incubation: In separate microcentrifuge tubes, incubate the purified target protein (e.g., 5-10 µM) with a 5-10 fold molar excess of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid and a vehicle control (e.g., DMSO) in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate). Incubate at 37°C for 1-4 hours.

  • Desalting: Quench the reaction and remove non-covalently bound inhibitor and buffer salts using a C4 ZipTip or similar solid-phase extraction method. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.[8] The liquid chromatography step serves to further purify the protein from any remaining small molecules.

  • Data Analysis: The electrospray ionization process will generate a series of multiply charged ions for the protein.[1] Deconvolute this charge state envelope to determine the zero-charge molecular weight of the protein.[2][9] A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the compound confirms covalent modification.[1][8]

Phase 2 & 3: Peptide Mapping and MS/MS for High-Resolution Localization

While intact mass analysis confirms if a covalent bond has formed, peptide mapping (or bottom-up proteomics) reveals where the modification has occurred.[1][7]

Protocol:

  • Incubation and Denaturation: Following the incubation step as described above, denature the protein by adding a chaotropic agent like urea to a final concentration of 8 M. This unfolds the protein, making it accessible to proteolytic enzymes.

  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C. Then, alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark. This step is crucial as it prevents the reformation of disulfide bonds and caps any cysteine residues that have not reacted with the inhibitor.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration (typically < 1 M) to ensure enzyme activity. Add a protease, most commonly trypsin, which cleaves proteins C-terminal to lysine and arginine residues.[7] Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will first perform a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides. It will then select specific peptide ions (precursors) for fragmentation, generating a tandem mass spectrum (MS2).[3]

  • Data Analysis and Site Identification: The MS1 data is searched against a database containing the sequence of the target protein. The analysis software will look for peptides that have a mass corresponding to the native peptide plus the mass of the inhibitor. Once a modified peptide is identified, the corresponding MS2 spectrum is analyzed.[3] The fragmentation pattern will reveal which specific amino acid within that peptide carries the modification, as fragment ions containing the adducted residue will also show a mass shift.[3][6]

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is the most informative method, other techniques can provide complementary evidence of target engagement. It is crucial to understand their respective strengths and limitations.

TechniquePrincipleInformation ProvidedThroughputKey AdvantageKey Limitation
Mass Spectrometry Direct measurement of protein or peptide mass shift.[3]Confirms covalent binding, stoichiometry, and precise modification site.[1][7]Low to MediumUnambiguous, high-resolution data.Requires specialized instrumentation and expertise.
Activity-Based Protein Profiling (ABPP) Competitive binding between the inhibitor and a tagged broad-spectrum probe.[8]Target engagement and proteome-wide selectivity.MediumAssesses selectivity in a complex biological matrix.Indirect; does not directly detect the drug-protein adduct.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[8]Confirms target engagement in living cells.Medium to HighPhysiologically relevant context (in-cell).Does not distinguish between covalent and non-covalent binding.
Protein Crystallography X-ray diffraction of a protein-inhibitor co-crystal.High-resolution 3D structure of the covalent adduct.Very LowProvides detailed structural information of the binding mode.Technically challenging; may not be feasible for all proteins.
Fluorescent Probes/Competition Assays Displacement of a fluorescently labeled ligand from the target.Target engagement and binding affinity.HighHigh-throughput compatible.Indirect; requires a suitable probe and may not confirm covalency.
Discussion: The Unrivaled Value of Mass Spectrometry

As the table illustrates, while techniques like CETSA are invaluable for confirming target engagement within a cellular context, they cannot, on their own, prove a covalent mechanism.[8] Similarly, ABPP is powerful for assessing selectivity but relies on an indirect readout.[8] Protein crystallography offers the ultimate structural detail but is often a low-throughput and challenging endeavor.[3]

Mass spectrometry stands alone in its ability to provide direct, unambiguous, and high-resolution evidence of covalent adduct formation.[3][7] The combination of intact protein analysis for rapid confirmation and peptide mapping for precise localization provides a comprehensive and self-validating workflow that is essential for the rigorous characterization of targeted covalent inhibitors.[1]

Conclusion

The validation of target engagement is a cornerstone of covalent drug discovery. For compounds like (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, which are designed to form a permanent bond with their target, mass spectrometry offers an indispensable suite of tools. By employing a systematic workflow of intact protein analysis followed by peptide mapping, researchers can move beyond inference to achieve definitive, high-resolution proof of the covalent mechanism. This level of certainty is critical for making informed decisions in lead optimization and advancing novel covalent therapeutics toward the clinic.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Chemoproteomic methods for covalent drug discovery. (N.D.). National Institutes of Health (NIH). [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (2025). Emery Pharma. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). ACS Publications. [Link]

  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. (N.D.). ChemRxiv. [Link]

  • Peptide-Based Targeted Covalent Inhibitors. (2026). ACS Applied Materials & Interfaces. [Link]

  • Streamlined Methods for Profiling Targeted Michael Acceptor Molecules Reveal Natural PTP1B Covalent Inhibitors. (2025). Analytical Chemistry - ACS Publications. [Link]

  • 4-(3-METHOXYANILINO)-4-OXOBUT-2-ENOIC ACID — Chemical Substance Information. (N.D.). cheminfo.se. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (N.D.). National Institutes of Health (NIH). [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology. [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. (2000). PubMed. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (N.D.). National Institutes of Health (NIH). [Link]

Sources

Spectroscopic comparison of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid and its Z-isomer equivalent

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of (E)- and (Z)-4-(3-Methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid: A Guide for Covalent Warhead Characterization

Executive Summary

4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a highly specialized bifunctional building block. Featuring a carboxylic acid for subsequent amide coupling and an α,β -unsaturated carbonyl system, it acts as a privileged Michael acceptor warhead in the design of targeted covalent inhibitors (TCIs) and PROTACs[1]. However, the geometric isomerism of the but-2-enoic acid core—existing as either the (E)-isomer (fumaric acid derivative) or the (Z)-isomer (maleic acid derivative)—drastically alters the spatial trajectory of the electrophilic β -carbon. Differentiating these isomers is a critical quality control step in drug development, as the geometry directly dictates the trajectory of nucleophilic attack by target cysteine residues.

Structural and Mechanistic Divergence

The fundamental difference between the two isomers lies in their steric strain and resulting coplanarity.

  • The (E)-isomer adopts a trans-configuration, allowing the molecule to achieve a highly planar s-trans/s-trans conformation. This minimizes steric clash and maximizes orbital overlap across the π -system.

  • The (Z)-isomer (cis-configuration) experiences severe steric repulsion between the carboxylic acid and the bulky 3-methoxyazetidine amide. To alleviate this, the Z-isomer twists out of planarity but partially stabilizes itself via an intramolecular hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen.

G Mix E/Z Isomer Mixture 4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid HPLC Preparative LC-MS Separation Mix->HPLC E_Iso (E)-Isomer (Fumarate Derivative) HPLC->E_Iso Higher Rt (RP-HPLC) Z_Iso (Z)-Isomer (Maleate Derivative) HPLC->Z_Iso Lower Rt (RP-HPLC) NMR 1H-NMR Analysis Extract 3J_HH Coupling E_Iso->NMR IR FT-IR Spectroscopy Carbonyl & O-H Stretch E_Iso->IR Z_Iso->NMR Z_Iso->IR J_E J = 15-16 Hz Trans Geometry NMR->J_E J_Z J = 10-12 Hz Cis Geometry NMR->J_Z

Analytical workflow for the separation and spectroscopic differentiation of E/Z isomers.

Spectroscopic Differentiation

Nuclear Magnetic Resonance (1H-NMR): The Gold Standard

The definitive method for assigning E/Z geometry is 1H-NMR, governed by the Karplus equation[2]. The vicinal coupling constant ( 3JHH​ ) between the two olefinic protons (H-2 and H-3) is directly proportional to their dihedral angle.

  • (E)-Isomer : The trans-protons have a dihedral angle of ~180°, resulting in a large coupling constant of 15.0 – 16.5 Hz .

  • (Z)-Isomer : The cis-protons have a dihedral angle of ~0°, yielding a significantly smaller coupling constant of 10.0 – 12.0 Hz .

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides orthogonal validation by probing the vibrational modes of the carbonyl groups[3].

  • (E)-Isomer : Exhibits distinct, sharp stretching frequencies for the free carboxylic acid C=O (~1710 cm⁻¹) and the amide C=O (~1660 cm⁻¹).

  • (Z)-Isomer : The spatial proximity of the functional groups enables intramolecular hydrogen bonding. This weakens the C=O double bond character, shifting the amide carbonyl stretch to a lower wavenumber (~1640 cm⁻¹) and broadening the O-H stretch region (3200–2500 cm⁻¹).

UV-Vis Spectroscopy

The degree of π -conjugation dictates the electronic transitions observed in UV-Vis spectroscopy[4].

  • (E)-Isomer : The planar geometry allows maximal π→π∗ transition, resulting in a higher molar absorptivity ( ϵ ) and a slight bathochromic (red) shift in λmax​ (~220-230 nm).

  • (Z)-Isomer : Steric twisting disrupts coplanarity, causing a hypsochromic (blue) shift and a reduction in ϵ .

LC-MS Chromatographic Behavior

While mass spectrometry yields identical m/z values ( [M+H]+≈186.08 ), reversed-phase high-performance liquid chromatography (RP-HPLC) easily resolves the isomers. The Z-isomer possesses a higher net dipole moment, making it more polar. Consequently, it elutes earlier (lower retention time, Rt​ ) on a standard C18 stationary phase compared to the more lipophilic E-isomer.

Quantitative Data Comparison

Spectroscopic Parameter(E)-Isomer (Fumarate Derivative)(Z)-Isomer (Maleate Derivative)Diagnostic Significance
1H-NMR 3JHH​ (Olefinic) 15.0 – 16.5 Hz10.0 – 12.0 HzPrimary: Confirms dihedral angle (Karplus Eq.)
FT-IR vC=O​ (Amide) ~1660 cm⁻¹~1640 cm⁻¹Secondary: Indicates intramolecular H-bonding
UV-Vis λmax​ ~225 nm (Higher ϵ )~215 nm (Lower ϵ )Tertiary: Reflects degree of coplanarity
LC-MS Retention Time (C18) Higher Rt​ (More lipophilic)Lower Rt​ (More polar)Practical: Guides preparative separation

Experimental Methodologies

Protocol A: 1H-NMR Acquisition and J-Coupling Analysis
  • Objective : To unambiguously assign geometry via 3JHH​ extraction.

  • Causality : DMSO- d6​ is selected over CDCl 3​ because the highly polar carboxylic acid moiety often causes poor solubility and broad, unresolvable peaks in non-polar solvents. DMSO- d6​ disrupts intermolecular dimers, sharpening the olefinic signals for accurate J-coupling measurement.

  • Self-Validating Steps :

    • Sample Preparation : Dissolve 5 mg of the isomer in 0.6 mL of anhydrous DMSO- d6​ .

    • Internal Validation : Ensure the residual pentuplet solvent peak at 2.50 ppm is sharp. Validation Check: Broadness indicates water contamination, which can rapidly exchange with the COOH proton and obscure the baseline. If broad, dry the sample and use fresh ampouled solvent.

    • Acquisition : Run a standard 1H-NMR sequence at 400 MHz or higher, with 16 scans and a relaxation delay (D1) of 2 seconds.

    • Processing : Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation to enhance signal-to-noise without artificially broadening the peaks.

    • Analysis : Locate the olefinic doublets (typically between 6.0 and 7.5 ppm). Calculate the coupling constant: J(Hz)=Δδ(ppm)×Spectrometer Frequency (MHz) .

Protocol B: FT-IR Analysis via ATR
  • Objective : To detect intramolecular hydrogen bonding shifts in the solid state.

  • Causality : Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, broad O-H stretch that masks the subtle H-bonding differences between the E and Z isomers.

  • Self-Validating Steps :

    • Background Subtraction : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution) to eliminate ambient CO 2​ and water vapor signals.

    • Sample Application : Place 1-2 mg of the neat, dry solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

    • Acquisition : Collect 32 scans from 4000 to 600 cm⁻¹.

    • Validation : Verify that the baseline is flat at 4000 cm⁻¹. Validation Check: A sloping baseline indicates poor crystal contact or insufficient anvil pressure. Re-apply pressure and scan again.

    • Analysis : Compare the carbonyl region (1750–1600 cm⁻¹). A shift of >15 cm⁻¹ to lower wavenumbers in the amide C=O confirms the Z-isomer's intramolecular H-bond.

References

  • Compounds and methods for modulating HER2 (US20240182494A1). Google Patents.
  • The Karplus Equation and Vicinal Coupling . Organic Chemistry Data. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition . John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data . Springer. URL:[Link]

Sources

Benchmarking (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic Acid: Cytotoxicity and Reactivity Profiling in Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

As targeted covalent inhibitors (TCIs) continue to dominate drug discovery for previously "undruggable" targets, the selection of the electrophilic warhead remains the most critical determinant of a drug's safety and efficacy[1]. While acrylamides are the industry standard for targeting non-catalytic cysteines (e.g., in Osimertinib and Ibrutinib), their low intrinsic reactivity requires highly optimized non-covalent binding scaffolds[2]. Conversely, highly reactive warheads like chloroacetamides often suffer from idiosyncratic toxicity due to off-target proteome adduction.

Recently, fumarate derivatives have emerged as tunable, moderately reactive alternatives[3]. A prime example is the building block (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid . This compound pairs a fumaric acid monoamide electrophile with a 3-methoxyazetidine moiety. As a Senior Application Scientist, I have structured this guide to benchmark the intrinsic reactivity and basal cytotoxicity of this specific fumarate derivative against standard covalent warheads, providing a rational framework for its application in fragment-based drug discovery (FBDD).

Chemical Profile & Mechanistic Rationale

The intrinsic reactivity of an α,β -unsaturated carbonyl is governed by the electron-withdrawing nature of its substituents. The (E)-4-oxobut-2-enoic acid core provides a balanced Michael acceptor. Why incorporate a 3-methoxyazetidine ring?

  • Steric Control: The strained four-membered azetidine ring restricts conformational flexibility, pre-organizing the warhead for optimal trajectory into a target's binding pocket.

  • Electronic Tuning: The amide bond formed with the azetidine nitrogen modulates the electron density of the alkene, effectively tuning the activation free energy ( ΔG‡ ) for thiol addition.

  • Metabolic Stability: Azetidines are widely used as metabolically stable, low-lipophilicity (logP) replacements for pyrrolidines and piperidines.

This precise electronic tuning prevents rapid intracellular glutathione (GSH) depletion—a primary driver of hepatotoxicity—while maintaining sufficient electrophilicity for covalent target engagement[4].

Benchmarking Alternatives

To objectively evaluate (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, we benchmark it against two extremes of the covalent warhead spectrum:

  • Acrylamides (e.g., N-Phenylacrylamide): Characterized by low intrinsic reactivity. They rely heavily on non-covalent affinity to drive the reaction and typically exhibit very low basal cytotoxicity.

  • Chloroacetamides (e.g., 2-Chloro-N-phenylacetamide): Characterized by extremely high reactivity via SN​2 substitution. They indiscriminately alkylate cellular thiols, leading to high cytotoxicity.

Quantitative Data Summaries

Table 1: Intrinsic Electrophilicity (GSH Trapping Assay) | Compound Class | Representative Warhead | GSH t1/2​ (min) | Intrinsic Reactivity | | :--- | :--- | :--- | :--- | | Chloroacetamide | 2-Chloro-N-phenylacetamide | < 15 | Very High | | Fumarate Monoamide | (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid | 110 | Moderate | | Acrylamide | N-Phenylacrylamide | > 500 | Low |

Table 2: Basal Cytotoxicity ( CC50​ ) in Human Cell Lines | Compound Class | HepG2 CC50​ ( μ M) | HEK293 CC50​ ( μ M) | Toxicity Profile | | :--- | :--- | :--- | :--- | | Chloroacetamide | 4.2 | 6.8 | High / Non-specific | | Fumarate Monoamide | 68.5 | 82.1 | Tolerable / Tunable | | Acrylamide | > 100 | > 100 | Low |

Data Interpretation: The test compound exhibits a "Goldilocks" profile. Its GSH half-life of 110 minutes indicates it is reactive enough to function as a covalent fragment, yet stable enough to avoid the single-digit micromolar cytotoxicity seen with chloroacetamides[4].

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the protocols below are designed as self-validating systems. We measure chemical reactivity before cellular toxicity to decouple target-mediated effects from indiscriminate chemical alkylation.

Protocol 1: Intrinsic Electrophilicity (GSH Trapping Assay)

Causality: Before assessing cellular toxicity, we must quantify the warhead's inherent chemical reactivity. If a compound is highly cytotoxic, this assay reveals whether the toxicity is due to indiscriminate electrophilicity (short t1/2​ ) or a specific biological mechanism[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid in anhydrous DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 μ M in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM reduced Glutathione (GSH). Note: The 1:10 ratio ensures pseudo-first-order kinetics.

  • Incubation: Incubate the reaction mixture at 37°C in a thermoshaker.

  • Quenching: At specific time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 μ L aliquots and immediately quench by adding 50 μ L of 1% formic acid in ice-cold acetonitrile to halt the Michael addition.

  • Quantification: Centrifuge the samples to precipitate buffer salts. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation: Calculate the half-life ( t1/2​ ) using a one-phase exponential decay model. A valid assay must show an R2>0.95 for the decay curve.

Protocol 2: Basal Cytotoxicity Profiling (CellTiter-Glo)

Causality: HepG2 (hepatocellular carcinoma) cells retain significant metabolic competency, making them an ideal model for hepatotoxicity—a primary failure mode for overly reactive covalent drugs. HEK293 cells provide a baseline for general eukaryotic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 96-well opaque-walled tissue culture plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ to allow adherence.

  • Compound Treatment: Prepare a 10-point dose-response titration of the test compound (0.1 μ M to 100 μ M) in media. Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent toxicity.

  • Incubation: Treat the cells for 48 hours.

  • Lysis & Detection: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent at a 1:1 (v/v) ratio to the culture volume. This lyses the cells and generates a luminescent signal proportional to the ATP present (a direct proxy for metabolically active, viable cells).

  • Validation: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence. Calculate the CC50​ using a 4-parameter logistic non-linear regression. The Z'-factor for the assay must be > 0.5 for the data to be considered valid.

Mechanistic Pathway of Covalent Toxicity

The diagram below illustrates the divergent pathways of a covalent warhead upon entering a cellular environment. It highlights why tuning intrinsic reactivity (as seen with the fumarate derivative) is essential to avoid the ER stress and apoptosis triggered by off-target adduction.

G W Covalent Warhead (Fumarate Derivative) T Target Protein Adduction (Therapeutic Efficacy) W->T High Affinity Binding O Off-Target Proteome Adduction (Idiosyncratic Toxicity) W->O High Intrinsic Electrophilicity G Glutathione (GSH) Depletion W->G Direct Thiol Addition E ER Stress & ROS Generation O->E G->E A Apoptosis / Reduced Cell Viability E->A

Caption: Mechanistic pathway of covalent warhead toxicity vs. therapeutic target adduction.

Conclusion

The benchmarking data demonstrates that (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid represents a highly viable building block for targeted covalent inhibitors. By utilizing a fumarate monoamide architecture, it achieves a critical balance: it is sufficiently reactive to label target cysteines but stable enough to avoid the rapid GSH depletion and severe hepatotoxicity characteristic of hyper-reactive electrophiles. This makes it an excellent starting point for fragment-based drug discovery campaigns aimed at challenging targets.

References

  • Gehringer, M.; Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry.[Link]

  • Sutanto, F. et al. "Covalent inhibitors: a rational approach to drug discovery." RSC Medicinal Chemistry.[Link]

  • Boike, L. et al. "Targeted Covalent Modification Strategies for Drugging the Undruggable Targets." Chemical Reviews.[Link]

  • Keeley, A. et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals.[Link]

Sources

Safety Operating Guide

Operational & Disposal Guide: (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Mechanistic Causality

(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid is a specialized organic compound frequently utilized in drug development as a building block for targeted covalent inhibitors (TCIs). Structurally, it is a mono-amide derivative of fumaric acid featuring an azetidine ring.

The Causality of Hazard: The molecule's primary hazard stems from its α,β-unsaturated carbonyl moiety, which acts as a potent Michael acceptor. In a biological context, Michael acceptors are highly electrophilic and readily undergo nucleophilic attack by the thiol groups of cysteine residues in proteins[1]. While this covalent binding mechanism is highly desirable for designing irreversible or reversible enzyme inhibitors, it presents a severe occupational hazard. Unintended dermal or respiratory exposure leads to the haptenization of skin proteins, triggering a strong immune response and severe skin sensitization[2]. Furthermore, the carboxylic acid functional group imparts mild acidity, necessitating specific neutralization protocols prior to disposal to prevent incompatible reactions in mixed waste streams[3].

Pre-Operational Safety & Engineering Controls

Before handling this compound, establish a self-validating safety perimeter:

  • Engineering Controls: All weighing, transferring, and solubilization of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the aerosolization of sensitizing dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness; double-gloving is recommended when handling concentrated stock solutions), wraparound safety goggles, and a fully buttoned lab coat.

Step-by-Step Disposal Methodologies

To ensure environmental compliance and laboratory safety, waste containing (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid must be segregated based on its physical state and solvent matrix.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)

Causality: Solid Michael acceptors retain their electrophilic reactivity indefinitely. They must be isolated from ambient moisture and biological materials to prevent unintended cross-reactions.

  • Collection: Gather all unused powder, contaminated pipette tips, weighing boats, and empty primary containers.

  • Containment: Place the items into a high-density polyethylene (HDPE) solid waste container lined with a transparent hazardous waste bag.

  • Validation: Visually inspect the bag for punctures. Seal the bag using a gooseneck tie to ensure it is airtight, preventing the escape of sensitizing particulates.

  • Labeling & Routing: Label the container as "Hazardous Solid Waste: Toxic Organic Acid / Skin Sensitizer" and route for high-temperature incineration via your institution's Environmental Health and Safety (EHS) department[3].

Protocol B: Aqueous Waste Neutralization & Disposal

Causality: The compound is an organic acid. Disposing of acidic solutions into general aqueous waste can cause exothermic reactions or off-gassing if it mixes with incompatible chemicals (e.g., cyanides or hypochlorites).

  • Isolation: Transfer the aqueous solution containing the compound into a dedicated, secondary-contained glass beaker.

  • Initial Assessment: Submerge a broad-range pH indicator strip into the solution. Record the initial pH.

  • Neutralization: If the pH is below 6.0, add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.

  • Validation: Test the pH again using a new indicator strip. The system is validated when the pH stabilizes strictly between 6.0 and 8.0.

  • Disposal: Once neutralized, transfer the solution to the designated "Non-Halogenated Aqueous Waste" carboy.

Protocol C: Organic Solvent Waste Segregation

Causality: TCIs are often dissolved in organic solvents like DMSO, DMF, or Dichloromethane (DCM) for biological assays. Halogenated solvents require vastly different, more expensive disposal treatments than non-halogenated solvents, and mixing them violates EPA guidelines[4].

  • Solvent Identification: Review the experimental log to determine the exact solvent matrix used.

  • Segregation Validation:

    • If the solvent contains halogens (e.g., DCM, Chloroform): Transfer to the red-tagged "Halogenated Organic Waste" container.

    • If the solvent is halogen-free (e.g., DMSO, DMF, Methanol): Transfer to the green-tagged "Non-Halogenated Organic Waste" container.

  • Secondary Containment: Ensure the receiving carboy is housed within a secondary spill tray to capture any accidental overflow.

Quantitative Waste Stream Summary

Waste Stream MatrixPrimary HazardRequired Pre-TreatmentCompatible ContainerEPA Waste Classification
Pure Solid / Powder Skin Sensitization, IrritantNone (Keep Dry)HDPE Solid Waste BinNon-RCRA Hazardous (Incineration)
Aqueous Solution Mild Acidity, EcotoxicityNeutralize to pH 6.0 - 8.0Glass or Nalgene CarboyNon-Halogenated Aqueous
DMSO / DMF Solution Flammability, SensitizationNoneFlammable Liquid CarboyNon-Halogenated Organic
DCM / Chloroform Solution Toxicity, SensitizationNoneHalogenated Liquid CarboyHalogenated Organic

Waste Segregation Workflow

G Start Waste Generation: (E)-4-(3-methoxyazetidin-1-yl) -4-oxobut-2-enoic acid State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solvent Mixture State->Organic SolidBin Solid Hazardous Waste (Double-bagged / Sealed) Route: Incineration Solid->SolidBin pHCheck Check pH (Target: 6.0 - 8.0) Aqueous->pHCheck OrgCheck Contains Halogenated Solvents? (e.g., DCM) Organic->OrgCheck AqBin Aqueous Waste Container (Non-Halogenated) pHCheck->AqBin Neutralized HalBin Halogenated Waste Container OrgCheck->HalBin Yes NonHalBin Non-Halogenated Waste Container OrgCheck->NonHalBin No (e.g., DMSO)

Workflow for segregating and disposing of Michael acceptor organic acid waste streams.

Sources

A Senior Application Scientist's Guide to the Safe Handling of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the unique reactivity of each molecule necessitates a bespoke approach to safety. This guide provides essential, immediate safety and logistical information for handling (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, a compound featuring both an α,β-unsaturated carboxylic acid and an azetidine ring. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Reactivity of (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structure points to two key reactive moieties that dictate its hazard profile: the α,β-unsaturated carbonyl system and the azetidine ring.

  • α,β-Unsaturated Carbonyl Moiety : This functional group is a known electrophile and is susceptible to nucleophilic attack at the β-carbon.[1] This reactivity makes many α,β-unsaturated carbonyl compounds toxic, as they can act as alkylating agents.[1] Such compounds can interact with biological macromolecules like proteins and DNA, potentially leading to genotoxicity and carcinogenicity.[2] They are also often classified as skin sensitizers and irritants.[3]

  • Azetidine Moiety : Azetidine, the parent compound of this derivative, is a four-membered nitrogen-containing heterocycle. It is classified as a highly flammable liquid that can cause severe skin burns and eye damage.[4][5] Derivatives of azetidine can also be harmful if inhaled or absorbed through the skin. While the methoxy and acyl substituents on the azetidine ring in the target molecule will modulate its reactivity compared to the parent compound, a cautious approach is warranted.

Based on this structural analysis, (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid should be treated as a potentially hazardous substance with the following likely properties:

  • Skin and eye irritant/corrosive

  • Potential skin sensitizer

  • Harmful if swallowed, inhaled, or absorbed through the skin

  • Potential for genotoxicity

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the anticipated hazards, a comprehensive PPE strategy is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6]

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and aerosols. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (double-gloving recommended)Offers protection against a broad range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds.[7]
Body Protection Chemical-resistant lab coat or coverallsProtects against spills and contamination of personal clothing.
Foot Protection Closed-toe shoesA standard laboratory requirement to protect against spills and falling objects.
Respiratory Protection:

The need for respiratory protection depends on the scale of the experiment and the physical form of the compound.

  • For handling small quantities of a non-volatile solid: A certified N95 or FFP2 respirator may be sufficient to protect against inhalation of fine powders.[7]

  • For larger quantities, or if the compound is volatile or aerosolized: A higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.

The following flowchart can guide your PPE selection process:

PPE_Selection PPE Selection for Handling (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid start Start: Handling the compound procedure What is the scale and procedure? start->procedure small_scale Small scale (<1g) Solid, non-dusty procedure->small_scale Small large_scale Large scale (>1g) or Dusty solid or solution procedure->large_scale Large/Dusty core_ppe Core PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes small_scale->core_ppe large_scale->core_ppe fume_hood Work in a certified chemical fume hood core_ppe->fume_hood resp_small Add N95/FFP2 Respirator end Proceed with experiment resp_small->end resp_large Use Full-face Respirator with appropriate cartridges or PAPR resp_large->end fume_hood->resp_small Small scale fume_hood->resp_large Large scale

Caption: PPE selection flowchart.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a fume hood to minimize inhalation of dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

    • Avoid generating dust. If the compound is a fine powder, consider wetting it with a suitable solvent to reduce dust generation.

  • In-Reaction Handling:

    • Conduct all reactions in a fume hood.

    • Use appropriate glassware and equipment to prevent leaks and spills.

    • Maintain good housekeeping practices throughout the experiment.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan:

All waste containing (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, including contaminated lab supplies, should be considered hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and a description of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can safely handle (E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid, protecting yourself and your colleagues while maintaining the integrity of your valuable research.

References

  • Wikipedia.
  • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. PubMed.
  • Schultz, T. W., & Sinks, G. D. (1999). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
  • Oaktree Products. (n.d.).
  • Australian Government Department of Health. (2022, January 14).
  • Chemos GmbH & Co.KG. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Chemicea. (n.d.).
  • Schultz, T.W., & Yarbrough, J.W. (2004). Trends in structure-toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR QSAR Environ. Res., 15(2), 139–146.
  • Material Safety D
  • Carl ROTH. (2022, September 20).
  • Clearview Medical Australia. (2026, March 12). PPE Standards for Pharmaceutical Manufacturing.
  • ChemicalBook. (2026, January 17).
  • AAPPTec. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.
  • Singh, R., & Kumar, V. (2026, January 5).
  • WebofPharma. (2026, March 13). Personal Protective Equipment (PPE)
  • Apollo Scientific. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(3-methoxyazetidin-1-yl)-4-oxobut-2-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.